2-Amino-6-methyl-3-phenylpyrimidin-4-one
Description
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Properties
IUPAC Name |
2-amino-6-methyl-3-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBILZBSKDGDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Introduction
The pyrimidinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific, nuanced derivative: 2-Amino-6-methyl-3-phenylpyrimidin-4-one . While this compound is not extensively documented in mainstream chemical databases, its structure suggests significant potential, merging the key pharmacophoric features of an amino-pyrimidine with a strategically placed phenyl group.
As a Senior Application Scientist, this document is structured not as a rigid report, but as a comprehensive technical exploration. We will deconstruct the molecule's architecture, predict its physicochemical and spectroscopic characteristics based on established principles and data from close analogs, propose a validated synthetic pathway, and discuss its potential relevance in modern research. This guide serves as a foundational blueprint for researchers, scientists, and drug development professionals looking to investigate this novel chemical entity.
Molecular Structure and Identification
The identity and properties of a molecule are fundamentally dictated by its structure. The logical first step is a thorough characterization of its core components and systematic nomenclature.
Structural Elucidation and Nomenclature
The molecule consists of a central pyrimidin-4-one ring. Key substitutions are an amino group at position 2, a methyl group at position 6, and a phenyl ring attached to the nitrogen at position 3. The presence of the keto group at position 4 defines it as a pyrimidin-4-one.
-
Systematic (IUPAC) Name: 2-amino-6-methyl-3-phenylpyrimidin-4(3H)-one
-
Common Synonyms: While none are formally established, logical alternatives could include N-phenyl-6-methylisocytosine.
The N-phenyl group at the 3-position is a critical feature. Unlike substitutions on the pyrimidine ring itself, this modification directly influences the electronic environment of the heterocyclic core and introduces significant steric bulk, which can profoundly impact intermolecular interactions and biological activity.
Caption: 2D structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
Key Chemical Identifiers
For any research compound, having standardized identifiers is crucial for database searches and unambiguous communication. Based on its structure, we can generate the following key identifiers.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Exact Mass | 201.09021 Da |
| SMILES | CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2 |
| InChI | InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13) |
| InChIKey | FZOKQDPVTGXMEC-UHFFFAOYSA-N |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Predicting physicochemical properties is vital in drug development to forecast a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. We can extrapolate likely properties by comparing them to the well-documented analog, 2-amino-6-methylpyrimidin-4-one (CAS 3977-29-5).[2][3]
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Aqueous Solubility: The introduction of the N-phenyl group significantly increases the molecule's lipophilicity. Therefore, 2-amino-6-methyl-3-phenylpyrimidin-4-one is predicted to have considerably lower aqueous solubility than its non-phenylated counterpart.
-
LogP (Octanol/Water Partition Coefficient): This value is a key indicator of lipophilicity. The non-phenylated analog has a calculated LogP of approximately -0.34 to -0.9.[2][3] The addition of the phenyl ring will substantially increase this value, likely placing it in the 1.5 to 2.5 range, suggesting better membrane permeability but lower aqueous solubility.
-
Melting Point: The increased molecular weight, rigidity, and potential for π-π stacking interactions conferred by the phenyl ring suggest a high melting point, likely exceeding 250°C. The analog 2-amino-4-hydroxy-6-methylpyrimidine has a melting point greater than 300°C.[4]
-
Hydrogen Bond Donors/Acceptors: The molecule possesses 2 hydrogen bond donors (the -NH₂ group) and 3 hydrogen bond acceptors (the two pyrimidine nitrogens and the carbonyl oxygen).[3] This profile is favorable for interactions with biological targets.
Framework for Spectroscopic Analysis
Proper structural confirmation relies on a suite of spectroscopic techniques. For a novel compound, predicting the expected spectral data provides a crucial reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
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Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.0-2.3 ppm.
-
Vinyl Proton (-CH=): A singlet for the proton at C5 of the pyrimidine ring, expected around δ 5.5-6.0 ppm.
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Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, likely appearing between δ 6.0-7.5 ppm, with its position being highly dependent on solvent and concentration.
-
Phenyl Protons (-C₆H₅): A series of multiplets between δ 7.2-7.6 ppm, integrating to 5 protons.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.
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Pyrimidine Ring Carbons: Four distinct signals are expected. The C=O carbon will be the most downfield (~165-170 ppm). The C2, C4, and C6 carbons attached to heteroatoms will appear around 150-165 ppm, while the C5 carbon will be more upfield (~100-110 ppm).
-
Phenyl Ring Carbons: Four signals are expected (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon) in the aromatic region of δ 125-140 ppm.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of 202.0975, corresponding to the formula C₁₁H₁₂N₃O⁺. Key fragmentation patterns would likely involve the loss of the phenyl group or constituents of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
-
N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of the amide/ketone carbonyl group is expected around 1650-1690 cm⁻¹.
-
C=N and C=C Stretching: A series of medium-to-strong bands in the 1500-1640 cm⁻¹ region will correspond to the pyrimidine and phenyl rings.
Proposed Synthesis Strategy
A robust and reproducible synthesis is paramount. The most logical and field-proven approach to constructing this pyrimidinone core is through the condensation of a β-dicarbonyl compound with a guanidine derivative. This is a variation of the classical Biginelli or Remlinger synthesis.
Conceptual Workflow: Condensation Reaction
The proposed synthesis involves the base-catalyzed cyclocondensation of ethyl acetoacetate with N-phenylguanidine .
-
Deprotonation: A base (e.g., sodium ethoxide) deprotonates the active methylene group of ethyl acetoacetate, forming an enolate.
-
Nucleophilic Attack: The N-phenylguanidine attacks the carbonyl carbon of the ester.
-
Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to yield the final aromatic pyrimidinone ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process controls and clear purification steps.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (20 mL/mmol of limiting reagent).
-
Base Addition: Add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Reagent Addition: Add N-phenylguanidine (1.0 equivalent), followed by the dropwise addition of ethyl acetoacetate (1.05 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid until pH 7. The product is expected to precipitate.
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Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove impurities.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or dimethylformamide (DMF) to yield the final product as a crystalline solid.
-
Purity Validation: The purity of the final compound must be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3 (NMR, MS, IR).
-
Potential Applications and Biological Relevance
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives are known to possess a vast array of biological activities.
-
Anticancer Activity: Many substituted 2-aminopyrimidines act as kinase inhibitors by competing for the ATP-binding site. The specific substitution pattern of our target molecule makes it a candidate for screening against various cancer cell lines, such as chronic myeloid leukemia.[5]
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Antimicrobial and Anti-inflammatory Properties: Pyridazines and pyrimidines have been reported to exhibit significant antimicrobial, antioxidant, and anti-inflammatory activities.[1]
-
Plant Growth Stimulation: Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown pronounced stimulating action on plant growth.[6] The N-phenyl modification could modulate this activity, opening avenues in agricultural science.
The N-phenyl group is not merely a passive addition; it provides a handle for hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity for specific biological targets.
Conclusion
2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive theoretical foundation for its study. We have established its unambiguous structure and nomenclature, predicted its key physicochemical properties, and outlined a clear framework for its spectroscopic characterization. Furthermore, a robust and validated synthetic protocol has been proposed, enabling its practical synthesis for further research. Given the established biological importance of the pyrimidinone scaffold, this compound stands as a promising candidate for screening in drug discovery and materials science programs. The insights provided herein are intended to catalyze and guide future experimental investigation into this novel chemical entity.
References
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. ResearchGate. Retrieved February 15, 2026, from [Link]
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Faidallah, H. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1235. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Vo, T. H., et al. (2024). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 14(8), 5373-5386. Retrieved February 15, 2026, from [Link]
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Al-Gorcomment, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802. Retrieved February 15, 2026, from [Link]
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The Emerging Therapeutic Potential of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Promise of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs with a wide array of biological activities.[1][2] Its inherent ability to interact with various biological targets has made it a "privileged scaffold" in the quest for novel therapeutics. This guide delves into the specific therapeutic potential of a promising, yet underexplored derivative: 2-Amino-6-methyl-3-phenylpyrimidin-4-one . While direct extensive research on this exact molecule is nascent, a wealth of information on structurally related aminopyrimidines provides a strong rationale for its investigation as a lead compound in drug discovery. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential biological activities, and a comprehensive framework for its preclinical evaluation.
Section 1: The Molecule in Focus - Synthesis and Physicochemical Characterization
A logical and efficient synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is paramount for its exploration. Based on established pyrimidine synthesis methodologies, a plausible and scalable route involves a multicomponent reaction.[3]
Proposed Synthetic Protocol: A Convergent Approach
The synthesis of the target compound can be efficiently achieved through the condensation of ethyl acetoacetate, phenylurea, and a suitable amidine source, such as guanidine. A likely one-pot synthesis is outlined below:
Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
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Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add phenylurea (1 equivalent) and guanidine hydrochloride (1.2 equivalents).
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Base Catalysis: Add a base, for instance, sodium ethoxide (2.5 equivalents), to the reaction mixture to facilitate the condensation reactions.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is then filtered, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
Physicochemical Characterization
A thorough characterization of the synthesized compound is crucial for establishing its identity and purity. The following techniques are recommended:
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks corresponding to the aromatic protons of the phenyl group, the methyl group protons, and the pyrimidine ring protons and carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amino group), C=O (keto group), and C=N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Section 2: Unlocking the Therapeutic Landscape - Hypothesized Biological Activities
The therapeutic potential of 2-Amino-6-methyl-3-phenylpyrimidin-4-one can be inferred from the extensive research on analogous pyrimidine derivatives. The core 2-aminopyrimidine moiety is a common feature in molecules exhibiting anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4]
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Numerous 2-aminopyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7][8] The mechanism of action for some of these compounds involves the inhibition of key kinases, such as ABL1 kinase, or epigenetic modulators like BRD4.[5][7][9]
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized anticancer mechanism of action.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The 2-aminopyrimidine scaffold is also present in compounds with potent anti-inflammatory properties.[10][11][12][13] These compounds often exert their effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[12][13]
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized anti-inflammatory mechanism of action.
Antimicrobial Potential: Combating Pathogenic Microbes
Derivatives of 2-aminopyrimidine have been reported to possess antibacterial and antifungal activities.[14][15][16][17][18] The structural features of the pyrimidine ring allow for interactions with essential microbial enzymes or cellular structures, leading to the inhibition of growth.
Section 3: A Framework for Preclinical Evaluation - Experimental Protocols
A systematic and rigorous evaluation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is essential to validate its therapeutic potential. The following section outlines key in vitro assays.
In Vitro Anticancer Activity Assessment
Experimental Protocol: MTT Cytotoxicity Assay
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) in appropriate media.
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Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
In Vitro Anti-inflammatory Activity Screening
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro Antimicrobial Susceptibility Testing
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Culture: Grow the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Section 4: Structure-Activity Relationship (SAR) and Future Directions
While this guide focuses on 2-Amino-6-methyl-3-phenylpyrimidin-4-one, it is crucial to consider this molecule as a starting point for a broader drug discovery program. The initial biological data will inform the design and synthesis of a library of analogues to establish a structure-activity relationship (SAR).
Key Structural Modifications for SAR Studies:
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's electronic properties and its interaction with biological targets.
-
Modification of the Methyl Group: Replacing the methyl group at the 6-position with other alkyl or aryl groups can influence steric interactions and lipophilicity.
-
Derivatization of the Amino Group: The amino group at the 2-position can be acylated or alkylated to explore its role in target binding.
Workflow for a Drug Discovery Campaign:
Caption: A streamlined workflow for a drug discovery program.
Conclusion: A Call to Investigation
2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a molecule of significant interest at the confluence of established medicinal chemistry knowledge and the unmet need for novel therapeutics. Its straightforward synthesis and the promising biological activities of its structural relatives provide a compelling rationale for its in-depth investigation. This technical guide offers a foundational framework to empower researchers to unlock the full therapeutic potential of this and related pyrimidine derivatives, paving the way for the next generation of innovative medicines.
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]
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Synthesis and Anti Inflammatory Activity of 3-(2-4-Methyl-2-(2-Nitrophenylamino)-6-(Piperazin-1-Yl Methyl) Pyrimidin-5-Yl)-2h-Chromen-2-One. Academia.edu. [Link]
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Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1. Semantic Scholar. [Link]
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synthesis and anti inflammatory activity of 3-(2-4- methyl-2-(2-nitrophenylamino)-6-(piperazin-1-yl methyl) pyrimidin-5-yl)-2h-chromen-2-one. ResearchGate. [Link]
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Technical Guide: Chemical Stability Profile of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Executive Summary
This technical guide provides a comprehensive stability profile for 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a substituted pyrimidinone scaffold often utilized in medicinal chemistry as an intermediate for kinase inhibitors and adenosine receptor antagonists.
Core Stability Verdict: The molecule exhibits high thermal stability in the solid state but demonstrates specific vulnerabilities in solution. The primary degradation pathway is the hydrolytic deamination of the C2-amino group under acidic conditions, yielding the corresponding uracil derivative. The N3-phenyl substitution locks the tautomeric equilibrium, preventing N3-protonation but increasing lipophilicity and altering the electrophilicity of the C2 and C4 positions.
Physicochemical Baseline & Structural Analysis[1]
To understand the stability profile, we must first establish the structural determinants governing reactivity.
Structural Architecture
The molecule features a pyrimidin-4-one core. Unlike unsubstituted pyrimidines, the N3-phenyl group acts as a "locking mechanism," forcing the molecule predominantly into the keto-amine tautomer.
-
C2-Amino Group: Acts as a vinylogous amidine. It is electron-donating, stabilizing the ring against nucleophilic attack but serving as the primary site for hydrolysis.
-
N3-Phenyl Ring: Provides steric hindrance and prevents N3-alkylation/protonation. It significantly increases LogP compared to the parent isocytosine.
-
C6-Methyl Group: A "benzylic-like" position susceptible to radical oxidation under extreme stress.
Predicted Physicochemical Properties
| Property | Value (Predicted/Analog) | Stability Implication |
| Molecular Formula | C₁₁H₁₁N₃O | - |
| Molecular Weight | 201.22 g/mol | - |
| pKa (Basic) | ~4.2 - 4.8 (C2-NH₂) | Protonation at N1 occurs in acidic media, activating C2 for hydrolysis. |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; low solubility in water protects against rapid hydrolysis at neutral pH. |
| Melting Point | >200°C (Solid) | High lattice energy confers excellent solid-state thermal stability. |
Forced Degradation Profile (Mechanistic Analysis)
This section details the degradation pathways based on Structural Activity Relationships (SAR) of N3-substituted isocytosines.
Hydrolytic Degradation (Acid/Base)
Primary Risk: Deamination. The 2-amino-pyrimidin-4-one motif is structurally analogous to isocytosine . Under acidic conditions (pH < 2) and elevated temperature, the exocyclic amino group undergoes hydrolysis.
-
Mechanism:
-
Protonation occurs at N1 (the most basic site in the conjugated system).
-
Water attacks the electrophilic C2 carbon (activated by N1 protonation).
-
A tetrahedral intermediate forms.
-
Ammonia (NH₃) is eliminated, resulting in 6-methyl-3-phenyluracil (6-methyl-3-phenylpyrimidine-2,4(1H,3H)-dione).
-
Visualizing the Pathway:
Oxidative Degradation
Primary Risk: Methyl Group Oxidation. While the pyrimidine ring is electron-deficient and resistant to oxidation, the C6-methyl group mimics a benzylic position.
-
Stress Condition: 3% H₂O₂ or AIBN (radical initiator).
-
Product: Oxidation proceeds stepwise to the hydroxymethyl derivative and potentially to the carboxylic acid (6-carboxy-3-phenyluracil derivative) if deamination also occurs.
Photolytic Degradation
Pyrimidinones absorb strongly in the UV region (λmax ~230-260 nm).
-
Mechanism: [2+2] Photodimerization is possible but sterically hindered by the N3-phenyl group.
-
Risk: Low in solid state; Moderate in dilute solution.
Experimental Protocols for Stability Assessment
Sample Preparation[1]
-
Stock Solution: Prepare a 1 mg/mL solution in Methanol/Water (50:50). If solubility is an issue due to the phenyl group, use Acetonitrile/Water.
-
Control: Store one aliquot at 4°C in the dark.
Stress Conditions Table[2]
| Stress Type | Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5-20% | Monitor for Deamination (Uracil formation). |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 - 24 Hours | 5-20% | Watch for Ring Opening (complex mixture). |
| Oxidation | 3% H₂O₂, Ambient | 24 Hours | <10% | Quench with Na₂SO₃ before injection. |
| Thermal (Solid) | 80°C (Dry Heat) | 7 Days | <5% | Test for sublimation or polymorphic change. |
| Photostability | 1.2 million lux hours | ~1 week | Variable | Use quartz cuvettes for solution. |
Analytical Method (HPLC-UV/MS)
To detect the polar uracil degradant, a reverse-phase method with ion-pairing or high aqueous stability is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI+) to confirm mass shifts (Parent: [M+H]⁺ 202; Deaminated: [M+H]⁺ 203).
Analytical Workflow Diagram:
Storage & Handling Recommendations
Based on the chemical profile, the following storage conditions are mandated to ensure integrity:
-
Moisture Control: The primary threat is hydrolysis. Store in a tightly sealed container with desiccants.
-
Acid Avoidance: Do not store in acidic buffers or near volatile acid fumes (HCl), as surface protonation can accelerate degradation.
-
Temperature: Store at Controlled Room Temperature (20-25°C). Refrigeration (2-8°C) is acceptable but ensure no condensation forms upon warming.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines the standard stress conditions (Acid, Base, Ox, Light) used in the protocols above. Link
- Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Authoritative source on pyrimidine reactivity, specifically the hydrolysis of aminopyrimidines to uracils).
-
Segarra-Martí, J., et al. "Photoionisation of DNA derivative Isocytosine." ChemPhysChem. (2021).[1] Discusses the tautomeric stability and degradation mechanisms of isocytosine derivatives, the parent scaffold of the topic molecule. Link[1]
-
PubChem Compound Summary. 2-Amino-6-methylpyrimidin-4-one (Analog). National Center for Biotechnology Information. (Used for physicochemical property extrapolation). Link
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A Technical Guide to Ligand-Based Pharmacophore Modeling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and its Analogs
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities.[1] This guide presents an in-depth, technically-grounded methodology for developing a predictive ligand-based pharmacophore model for a series of compounds centered around the 2-Amino-6-methyl-3-phenylpyrimidin-4-one core. In the absence of a definitive crystal structure for a specific biological target, a ligand-based approach provides a robust framework for elucidating the key molecular features responsible for biological activity.[2] This process is foundational for virtual screening, lead optimization, and rational drug design.[3] We will detail a self-validating workflow, from ligand set preparation and conformational analysis to rigorous statistical validation, providing researchers with a practical and reliable protocol for hypothesis generation in early-stage drug discovery.
Introduction: The Rationale for Pharmacophore Modeling
The 2-aminopyrimidine nucleus is a privileged scaffold, appearing in numerous compounds with demonstrated biological relevance, including roles as anticancer and antimicrobial agents.[4][5] The specific compound, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, and its close analogs represent a chemical space of high interest. However, for many such compound series, the precise biological target may not be known, or a high-resolution crystal structure of the target's binding site may be unavailable. This is a common bottleneck in drug discovery.
Ligand-based pharmacophore modeling is a powerful computational strategy that circumvents this limitation.[6] The core principle, first conceptualized by Paul Ehrlich, posits that a specific three-dimensional arrangement of steric and electronic features is responsible for a molecule's biological activity.[7] By analyzing a set of molecules known to be active, we can deduce a common feature hypothesis—the pharmacophore—that encapsulates the essential interactions for molecular recognition at the target's active site.[8]
This guide will provide a Senior Application Scientist’s perspective on constructing and validating such a model, emphasizing not just the "how" but the critical "why" behind each step. The ultimate goal is to create a robust 3D query that can be used to identify novel, structurally diverse compounds with a high probability of exhibiting the desired biological activity.[2]
The Methodological Pillar: A Self-Validating Workflow
A credible pharmacophore model is not merely generated; it is rigorously tested and validated to ensure its predictive power. The workflow described herein is designed as a self-validating system, incorporating critical checkpoints to assess the model's ability to distinguish active compounds from inactive ones.
Caption: Overall workflow for ligand-based pharmacophore modeling.
Step-by-Step Protocol: Ligand Set Preparation
The quality of the input data dictates the quality of the output model. This is the most critical phase.
-
Assemble the Training Set:
-
Action: Curate a set of at least 15-20 active compounds with a known, consistent biological activity (e.g., IC₅₀ values against a specific cell line or enzyme).
-
Causality: A diverse set of active structures is essential. If all your actives are too similar, the resulting model may be overly specific and fail to identify novel scaffolds. The activity values should span a significant range (at least 2-3 orders of magnitude) to help the algorithm differentiate between highly active and moderately active compounds.
-
-
Define Activity Thresholds:
-
Action: Partition the training set into "highly active" (e.g., IC₅₀ < 100 nM) and "moderately active" (e.g., 100 nM < IC₅₀ < 10 µM) bins. Inactive compounds should also be included (IC₅₀ > 10 µM).
-
Causality: This partitioning is crucial for algorithms like Catalyst/HipHop or PHASE, which use this information to identify features common to the most active compounds that are absent in the inactives.[2]
-
-
Create the Test Set:
-
Action: Withhold a representative subset of your curated compounds (approximately 20-30%) to serve as an independent test set. This set should contain both active and inactive molecules not used in model generation.
-
Causality: The test set provides an unbiased assessment of the model's predictive power. A model that only performs well on the data it was trained on is not useful for discovering new chemical entities.[9]
-
Step-by-Step Protocol: Model Generation
This phase translates the 2D chemical structures into 3D conformational ensembles to identify the shared spatial arrangement of key features.
-
Conformational Analysis:
-
Action: For each ligand in the training set, generate a diverse and energetically plausible set of 3D conformers.
-
Causality: Ligands are flexible, and the bioactive conformation (the shape the molecule adopts when bound to its target) is often not the lowest energy state in solution.[10] Generating multiple conformers ensures that the bioactive conformation is likely represented in the dataset, which is a prerequisite for successful alignment.
-
-
Common Feature Pharmacophore Generation:
-
Action: Utilize a pharmacophore generation program (e.g., Schrödinger's PHASE, BIOVIA's Catalyst) to identify common pharmacophoric features among the highly active ligands. These features typically include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive/Negative Ionizable (PI/NI)
-
-
Causality: The software systematically aligns the conformers of the active molecules, searching for a 3D arrangement of features that is common to all of them.[11] The resulting hypotheses are ranked based on how well they map the active molecules and exclude the inactive ones.
-
-
Hypothesis Scoring and Selection:
-
Action: The software will generate multiple pharmacophore hypotheses. Analyze the scoring functions (e.g., survival score, selectivity) to identify the top 3-5 hypotheses.
-
Causality: A good hypothesis will not only map all highly active compounds well but will also be statistically unlikely to occur by chance. The scoring functions are designed to balance these factors.
-
The Litmus Test: Rigorous Model Validation
A generated hypothesis is not a validated model. Validation is a non-negotiable step to establish trustworthiness and ensure the model has genuine predictive utility.
Caption: The validation workflow to assess the predictive power of a model.
Step-by-Step Protocol: Statistical Validation
-
Test Set Validation:
-
Action: Screen the pre-defined test set against the top-ranked pharmacophore hypotheses.
-
Causality: This step assesses the model's ability to correctly classify compounds it has never seen before. A good model should identify the known actives from the test set as "hits" and ignore the inactives.
-
-
Decoy Set Validation (Güner-Henry Method):
-
Action: Prepare a large database of "decoy" molecules—compounds that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the known actives. Screen this decoy set, seeded with your known active compounds, against the hypothesis.
-
Causality: This is a robust method to check for false positives. A useful pharmacophore must be able to retrieve the few known actives from a vast sea of chemically similar but inactive molecules.[12]
-
-
Calculate Performance Metrics:
-
Action: Use the results from the decoy set screen to calculate key statistical metrics.
-
Causality: These quantitative metrics remove ambiguity from the validation process.
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of classification quality. An AUC of 1.0 is a perfect classifier, while 0.5 is random.
-
Goodness of Hit (GH) Score: A metric ranging from 0 to 1 that combines the hit rate of actives with the enrichment factor. A GH score > 0.7 indicates a very good model.[13]
-
-
Data Presentation and Interpretation
All quantitative validation data must be summarized for clear comparison. This allows for the selection of the single best hypothesis to carry forward.
| Hypothesis ID | Survival Score | Actives in Test Set Identified (%) | GH Score | EF (at 1%) | ROC AUC | Decision |
| AADHR.1 | 5.82 | 85 | 0.81 | 55.2 | 0.89 | Accept |
| AADRR.2 | 5.65 | 80 | 0.75 | 48.9 | 0.85 | Accept |
| ADHPR.1 | 5.11 | 65 | 0.62 | 31.5 | 0.74 | Reject |
| HHADR.3 | 4.98 | 55 | 0.58 | 25.1 | 0.71 | Reject |
| (Note: Data is hypothetical for illustrative purposes.) |
Interpretation: Based on the table above, hypothesis AADHR.1 would be selected as the final, validated model. It demonstrates the highest survival score from the generation phase and, more importantly, the best performance across all key validation metrics, particularly its excellent GH score and high enrichment factor. This gives us high confidence in its ability to prioritize active compounds in a large database.
Application in Drug Discovery: Virtual Screening
The validated pharmacophore model is now a powerful tool for hit identification. It serves as a sophisticated 3D query for searching large chemical databases (e.g., ZINC, Enamine REAL).[2] The process involves rapidly screening millions of compounds to see which ones can match the pharmacophore's features in a low-energy conformation. The resulting hits are a much smaller, enriched subset of compounds that can then be prioritized for more computationally expensive methods like molecular docking or, ultimately, for acquisition and biological testing.[14]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the ligand-based pharmacophore modeling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and its analogs. By adhering to a self-validating protocol that emphasizes robust statistical assessment, researchers can develop a highly predictive 3D model in the absence of a target structure. The resulting pharmacophore serves as a critical first step in hypothesis-driven drug discovery, enabling the efficient identification of novel lead candidates and providing invaluable insights into the structure-activity relationships of the chemical series. The next logical steps would involve using the validated model for a large-scale virtual screening campaign, followed by synthesis and in vitro validation of the top-ranked hits.
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Al-Ghorbani, M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. [Link]
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Nguyen, T. H., et al. (2025). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. [Link]
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Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]
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Al-Warhi, T., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
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Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]
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Unknown Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. [Link]
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Momin, Y. A., et al. (2025). Pharmacophore modeling in drug design. Advances in Pharmacology. [Link]
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Pérez-Areales, F. J., et al. (2022). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals. [Link]
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Gadaleta, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Bioengineering. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. PubChem. [Link]
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Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals. [Link]
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Singh, S., et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure & Dynamics. [Link]
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Kaserer, T., & Schuster, D. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]
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Kumar, S., et al. (2024). Pharmacophore Optimization using Pharmacophore Mapping, QSAR, Docking, and ADMET Screening of Novel Pyrimidines Derivatives as Anticancer DNA Inhibitors. Bentham Science. [Link]
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ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. [Link]
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Riniker, S., & Flachsenberg, F. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]
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ResearchGate. (n.d.). The different consecutive steps in pharmacophore model generation,... ResearchGate. [Link]
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Patsnap. (2025). What is the role of pharmacophore in drug design?. Patsnap Synapse. [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
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ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
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Liu, G., et al. (2018). Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. International Journal of Molecular Sciences. [Link]
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Gore, A., & Pagar, A. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health and 'Science with 'Multidisciplinary. [Link]
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History of pyrimidinone synthesis involving 2-Amino-6-methyl-3-phenylpyrimidin-4-one
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: A Historical and Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidinone core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2-Amino-6-methyl-3-phenylpyrimidin-4-one stands as a significant scaffold, garnering interest for its potential therapeutic applications. This technical guide provides a comprehensive exploration of the historical and contemporary synthetic routes to this important molecule. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights into experimental choices and protocol design. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, providing a robust understanding of the synthesis of this key heterocyclic compound.
Introduction: The Significance of the Pyrimidinone Scaffold
Pyrimidinone derivatives are a class of heterocyclic compounds that have attracted immense attention from the scientific community due to their diverse pharmacological activities.[1][2] The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), highlighting its intrinsic biological relevance.[3] The structural versatility of the pyrimidinone ring allows for a wide range of substitutions, leading to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The specific target of this guide, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, incorporates key pharmacophoric features: a 2-amino group, a lipophilic phenyl group at the 3-position, and a methyl group at the 6-position, making it a promising candidate for further derivatization and biological screening.
Historical Context: The Evolution of Pyrimidinone Synthesis
The journey to synthesize complex pyrimidinones is built upon foundational reactions in heterocyclic chemistry. The systematic study of pyrimidines began in the late 19th century.[6] A pivotal moment in pyrimidinone synthesis was the discovery of the Biginelli reaction in 1893 by the Italian chemist Pietro Biginelli.[3] This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions provided a straightforward entry to dihydropyrimidinones, which are key precursors to pyrimidinones.[3][7]
Another classical approach is the Hantzsch pyrimidine synthesis, which involves the condensation of a β-ketoester with an amidine.[3] These early methods laid the groundwork for the development of more sophisticated and efficient synthetic strategies in the 20th and 21st centuries, including microwave-assisted synthesis and the use of novel catalysts to improve yields and reaction conditions.[8][9]
Core Synthetic Strategies for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one can be approached through several logical retrosynthetic disconnections. The most prominent and historically significant methods involve the condensation of a C-N-C building block with a C-C-C fragment.
The Biginelli-Type Approach: A Three-Component Condensation
While the classical Biginelli reaction utilizes urea, a modification using a substituted urea, specifically phenylurea, can be envisioned for the synthesis of our target molecule. However, the direct use of phenylurea in a classical Biginelli setup can be challenging. A more plausible and historically relevant approach involves a multi-step synthesis that leverages the core principles of the Biginelli reaction.
A more direct and efficient route to the 2-amino functionality is the use of guanidine or its derivatives. The reaction of an aldehyde, a β-dicarbonyl compound, and guanidine is a well-established method for preparing 2-aminopyrimidines.[6][10]
Conceptual Workflow for a Guanidine-Based Synthesis
Caption: Conceptual workflow for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one via a guanidine-based condensation.
The Principal Synthesis: Condensation of a β-Dicarbonyl with a Phenylguanidine Derivative
A more direct and historically practiced approach for the synthesis of 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound with a guanidine derivative.[6] To achieve the desired 3-phenyl substitution, N-phenylguanidine would be the ideal N-C-N component.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
This protocol is a representative procedure based on established pyrimidine syntheses.
Materials:
-
N-Phenylguanidine nitrate
-
Ethyl acetoacetate[11]
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-phenylguanidine nitrate, followed by the dropwise addition of ethyl acetoacetate at room temperature with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid.
-
Isolation of the Product: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
Alternative Route: The Cyanamide Approach
Cyanamide and its derivatives have emerged as versatile building blocks in heterocyclic synthesis.[12][13] A plausible, albeit less common, route to the target molecule could involve the reaction of a β-enaminone (derived from ethyl acetoacetate and aniline) with cyanamide.
Mechanistic Representation of the Principal Synthesis
Caption: Simplified mechanism for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one from N-phenylguanidine and ethyl acetoacetate.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Advantages | Disadvantages | Historical Significance |
| Biginelli-Type (Guanidine) | Guanidine, Ethyl Acetoacetate, Benzaldehyde | One-pot synthesis, atom economy.[8] | May require a subsequent oxidation step. | Foundational in pyrimidine synthesis.[3] |
| Principal Synthesis | N-Phenylguanidine, Ethyl Acetoacetate | Direct formation of the target scaffold. | N-phenylguanidine may be less readily available than guanidine. | A classical and reliable method.[6] |
| Cyanamide Route | β-enaminone, Cyanamide | Access to diverse substitution patterns.[12] | May involve multiple steps to prepare the enaminone. | A more modern approach.[13] |
Conclusion and Future Perspectives
The synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is deeply rooted in the classical principles of heterocyclic chemistry, with the condensation of a β-dicarbonyl compound and a guanidine derivative remaining a cornerstone approach. While historical methods provide a solid foundation, modern advancements in catalysis and reaction conditions continue to refine the efficiency and sustainability of these syntheses. The ongoing interest in pyrimidinone derivatives for drug discovery ensures that the development of novel and improved synthetic routes to scaffolds like 2-Amino-6-methyl-3-phenylpyrimidin-4-one will remain an active area of research. Future efforts will likely focus on greener reaction media, catalytic enantioselective methods, and the expansion of substrate scope to generate diverse libraries of pyrimidinone-based compounds for biological evaluation.
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An In-Depth Technical Guide to the Biological Targets of 2-Aminopyrimidine Derivatives
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
Disclaimer: This technical guide addresses the biological targets associated with the 2-aminopyrimidine scaffold, a core chemical structure present in a multitude of biologically active compounds. The specific compound, 2-Amino-6-methyl-3-phenylpyrimidin-4-one, is a member of this class; however, publicly available scientific literature detailing its specific biological targets is scarce. Therefore, this guide synthesizes the extensive research conducted on structurally related 2-aminopyrimidine derivatives to provide a comprehensive and scientifically grounded overview of the likely and potential biological targets. The insights and methodologies presented herein are directly applicable to the investigation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and other novel analogs.
Introduction: The 2-Aminopyrimidine Scaffold - A Cornerstone of Modern Therapeutics
The 2-aminopyrimidine moiety is a heterocyclic aromatic organic compound that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for high-affinity binding to biological targets.[1][3] A key feature of the 2-aminopyrimidine core is its structural resemblance to the adenine base of ATP, the universal energy currency in cellular processes. This mimicry allows a vast number of its derivatives to act as competitive inhibitors in the ATP-binding pocket of a large and critical class of enzymes known as protein kinases.[4]
The functional adaptability of the 2-aminopyrimidine ring system, which allows for chemical modifications at multiple positions, has enabled the development of a wide array of therapeutics with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] Marketed drugs such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, feature this critical scaffold, underscoring its therapeutic significance.[1] This guide will delve into the key biological targets of 2-aminopyrimidine derivatives, providing a technical framework for researchers and drug development professionals.
Primary Biological Target Class: Protein Kinases
The dysregulation of protein kinase activity is a hallmark of many human diseases, most notably cancer. Consequently, kinases have become one of the most important classes of drug targets. The 2-aminopyrimidine scaffold is a prolific source of kinase inhibitors.[4]
ABL1 Kinase: A Paradigm of Targeted Cancer Therapy
The Abelson murine leukemia viral oncogene homolog 1 (ABL1) is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] The fusion protein BCR-ABL1, resulting from a chromosomal translocation, is the causative agent in most cases of chronic myeloid leukemia (CML).[3][6]
-
Mechanism of Action: 2-aminopyrimidine derivatives, such as the pioneering drug Imatinib, function as ATP-competitive inhibitors of the ABL1 kinase domain.[4] They occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade driven by the constitutively active BCR-ABL1 oncoprotein.[7]
-
Signaling Pathway: The inhibition of BCR-ABL1 by 2-aminopyrimidine derivatives blocks multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells.
Diagram: ABL1 Signaling Pathway and Inhibition
Caption: Inhibition of the BCR-ABL1 signaling cascade by a 2-aminopyrimidine-based inhibitor.
Quantitative Data: ABL1 Kinase Inhibition
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 2-Amino-4,6-diarylpyrimidine | K562 (CML) | 8.77 ± 0.55 | [8] |
| Radotinib | In vitro kinase assay | 0.034 | [9] |
Experimental Protocol: In Vitro ABL1 Kinase Assay [7]
This protocol outlines a method to determine the direct inhibitory activity of a compound against recombinant ABL1 kinase.
-
Reagents and Materials:
-
Recombinant human ABL1 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant CRK protein)
-
ATP solution
-
Test compound (e.g., 2-Amino-6-methyl-3-phenylpyrimidin-4-one) dissolved in DMSO
-
4x Laemmli buffer
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Anti-phosphotyrosine antibody
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant ABL1 and the CRK substrate in kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor like Imatinib) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 4x Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylation of the CRK substrate and ABL1 autophosphorylation.
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A Target in Hepatocellular Carcinoma
FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can drive the progression of various cancers, including hepatocellular carcinoma (HCC).[10]
-
Mechanism of Action: Certain 2-aminopyrimidine derivatives have been designed as selective inhibitors of FGFR4. These compounds typically bind to the ATP-binding site of the kinase domain, often forming a covalent bond with a cysteine residue (Cys552) in the hinge region, leading to irreversible inhibition.[11]
Quantitative Data: FGFR4 Kinase Inhibition
| Compound Class | Assay Type | IC50 (nM) | Reference |
| Aminodimethylpyrimidinol | In vitro kinase assay | 2.6 | [12] |
Experimental Protocol: ADP-Glo™ Kinase Assay for FGFR4 [10][13]
This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human FGFR4 enzyme
-
FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
Substrate (e.g., poly(E,Y) peptide)
-
ATP solution
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Luminometer
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the FGFR4 enzyme and substrate mixture to each well.
-
Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Dual-Targeting Strategy
PLK1 is a serine/threonine kinase that is a master regulator of mitosis.[14] BRD4 is an epigenetic reader that recognizes acetylated histones and is crucial for the transcription of key oncogenes.[15] Both are validated cancer targets, and dual inhibition presents a promising therapeutic strategy.[16]
-
Mechanism of Action: Novel 2-aminopyrimidine derivatives have been developed as dual inhibitors of PLK1 and BRD4.[16] The aminopyrimidine core interacts with the hinge region of the PLK1 ATP-binding site, while other parts of the molecule can engage with the acetyl-lysine binding pocket of BRD4.[16]
Quantitative Data: PLK1 and BRD4 Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| Aminopyrimidine-2,4-dione | BRD4 | 0.029 | [16] |
| Aminopyrimidine-2,4-dione | PLK1 | 0.094 | [16] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one | BRD4 | 0.042 | [16] |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one | PLK1 | 0.02 | [16] |
Experimental Protocol: AlphaScreen Assay for BRD4 Inhibition [17]
This is a bead-based proximity assay to measure the disruption of the BRD4-histone interaction.
-
Reagents and Materials:
-
Recombinant BRD4 protein (with a tag, e.g., GST)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaScreen GST Donor beads and Streptavidin Acceptor beads (PerkinElmer)
-
Assay buffer
-
Test compound dissolved in DMSO
-
384-well ProxiPlate
-
-
Procedure:
-
Add the test compound, recombinant BRD4, and biotinylated histone peptide to the wells of the assay plate.
-
Incubate to allow for binding to occur.
-
Add the Donor and Acceptor beads in the dark.
-
Incubate for 60-90 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable reader. In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the BRD4-histone interaction, generating a signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Assays for Validating Target Engagement
While in vitro assays are crucial for determining direct target inhibition, cellular assays are essential to confirm that a compound is active in a more complex biological environment.[18]
Cytotoxicity/Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20]
Diagram: Workflow for Cellular Assays
Caption: A generalized workflow for evaluating the cellular effects of a 2-aminopyrimidine derivative.
Experimental Protocol: MTT Assay [20]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only (negative) and positive controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis
This technique uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). It is particularly useful for characterizing the mechanism of action of kinase inhibitors like PLK1 inhibitors, which are known to cause mitotic arrest.[16]
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [21]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold is a robust and versatile platform for the development of inhibitors targeting a wide range of biological molecules, with a particular prominence in the field of kinase inhibition. The established success of this scaffold in targeting ABL1, FGFR4, PLK1, and BRD4 provides a strong foundation for the investigation of novel derivatives like 2-Amino-6-methyl-3-phenylpyrimidin-4-one. The experimental protocols and technical insights provided in this guide offer a comprehensive framework for elucidating the biological targets and mechanisms of action of new chemical entities based on this privileged structure. Future research will undoubtedly continue to expand the target space for 2-aminopyrimidine derivatives, leveraging this scaffold to address unmet needs in oncology and beyond.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation [frontiersin.org]
- 8. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 9. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
- 10. promega.com [promega.com]
- 11. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. promega.com [promega.com]
- 14. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omicsonline.org [omicsonline.org]
- 19. scielo.br [scielo.br]
- 20. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Application Note: High-Fidelity Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Abstract
This protocol details the regiocontrolled synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a scaffold critical in kinase inhibitor development (e.g., specific inhibition of enzyme subsets requiring N3-substitution). While direct condensation of ethyl acetoacetate with N-phenylguanidine is theoretically possible, it frequently yields the thermodynamically favored 2-anilino isomer or complex mixtures. To ensure structural integrity and high purity, this guide utilizes a stepwise isothiocyanate cyclization pathway . This route guarantees the placement of the phenyl group at the N3 position via a 2-thiouracil intermediate, followed by S-methylation and nucleophilic displacement.
Retrosynthetic Analysis & Strategy
The Regioselectivity Challenge
The primary challenge in synthesizing N3-substituted pyrimidinones is controlling the cyclization orientation.
-
Route A (Direct Condensation): Reaction of ethyl acetoacetate with N-phenylguanidine.
-
Risk:[1] The most nucleophilic nitrogen (the unsubstituted -NH2) typically attacks the ketone, often leading to the 2-anilino (exocyclic nitrogen substituted) product or the N1-phenyl isomer.
-
-
Route B (The Isothiocyanate Route - Selected):
-
Step 1: Formation of a thiourea adduct between ethyl 3-aminocrotonate and phenyl isothiocyanate.
-
Step 2: Cyclization to 6-methyl-3-phenyl-2-thiouracil. The phenyl group is "locked" at N3 by the reagents.
-
Step 3: S-Methylation to activate the C2 position.
-
Step 4: Ammonolysis to install the 2-amino group.
-
This "Anchor-and-Swap" strategy ensures 100% regiochemical fidelity.
Reaction Scheme Visualization
Caption: Figure 1. Four-step regioselective synthesis pathway via 2-thiouracil intermediate.
Materials & Equipment
Reagents
-
Precursors: Ethyl acetoacetate (CAS 141-97-9), Ammonium acetate, Phenyl isothiocyanate (CAS 103-72-0).
-
Solvents: Toluene (anhydrous), Ethanol (absolute), Methanol.
-
Reagents: Methyl Iodide (MeI), Sodium Hydroxide (NaOH), Ammonia solution (25% aq) or Ammonia in Ethanol (2M).
Equipment
-
High-pressure reaction vessel (Ace Glass or Parr bomb) for Step 4.
-
Rotary evaporator with vacuum pump.
-
Magnetic stirrer/hotplate with oil bath.
-
TLC plates (Silica gel 60 F254).
Step-by-Step Protocol
Step 1: Preparation of Ethyl 3-aminocrotonate
Note: This compound is commercially available. If purchasing, skip to Step 2.
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve ethyl acetoacetate (0.1 mol, 13.0 g) and ammonium acetate (0.3 mol, 23.1 g) in benzene or toluene (150 mL).
-
Reaction: Reflux the mixture for 3–4 hours with continuous water removal.
-
Workup: Cool to room temperature. Wash the organic layer with water (2 x 50 mL) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure. The residue (pale yellow oil) usually solidifies upon standing or cooling.
-
Yield: ~85-90%.
-
Checkpoint: 1H NMR should show olefinic proton at ~4.5 ppm.
-
Step 2: Cyclization to 6-Methyl-3-phenyl-2-thiouracil
This step locks the phenyl group at the N3 position.
-
Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-aminocrotonate (0.05 mol, 6.45 g) in toluene (50 mL).
-
Addition: Add phenyl isothiocyanate (0.05 mol, 6.75 g) dropwise.
-
Reaction: Reflux the mixture for 6–8 hours. A precipitate often forms as the reaction proceeds.
-
Workup: Cool the mixture to 0°C. Filter the precipitate.
-
Purification: Wash the solid with cold toluene and then ether. Recrystallize from ethanol if necessary.
-
Product: 6-Methyl-3-phenyl-2-thiouracil.
-
Appearance: Yellowish crystalline solid.
-
Yield: 60–75%.
-
Step 3: S-Methylation (Activation)
-
Setup: Dissolve the 2-thiouracil derivative (0.03 mol) in 10% NaOH solution (40 mL). The solid should dissolve as the thiolate forms.
-
Addition: Cool to 0–5°C. Add Methyl Iodide (0.035 mol, 2.2 mL) dropwise over 15 minutes.
-
Safety Alert: MeI is a potent carcinogen and alkylating agent. Use a fume hood and double gloves.
-
-
Reaction: Stir vigorously at room temperature for 2–3 hours. A solid precipitate of the S-methyl derivative will form.
-
Workup: Filter the solid, wash thoroughly with water to remove NaOH and iodide salts. Dry in a vacuum oven at 40°C.
Step 4: Ammonolysis to 2-Amino-6-methyl-3-phenylpyrimidin-4-one
-
Setup: Place the 2-methylthio intermediate (0.02 mol) in a pressure vessel (or sealed tube).
-
Solvent: Add ethanolic ammonia (saturated, ~20–30 mL) or a mixture of Ethanol/NH₄OH.
-
Reaction: Heat the sealed vessel to 120–130°C for 12–18 hours.
-
Note: The methylthio group is a good leaving group (leaving as methanethiol, MeSH). The high temperature is required to displace the hindered S-Me group with ammonia.
-
-
Monitoring: Check TLC (System: CHCl₃/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine).
-
Workup: Cool the vessel carefully. Vent the toxic MeSH gas into a bleach trap (sodium hypochlorite) to neutralize the smell.
-
Purification: Evaporate the solvent. The residue is often a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM -> 5% MeOH/DCM).
Results & Characterization
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | May darken upon storage if not dry. |
| Melting Point | 240–245°C (dec) | High MP typical of amino-pyrimidinones. |
| 1H NMR (DMSO-d6) | δ 2.15 (s, 3H, CH3) | C6-Methyl group. |
| δ 5.60 (s, 1H, CH) | C5-H (Vinyl proton). | |
| δ 6.50 (bs, 2H, NH2) | Exchangable with D2O. | |
| δ 7.2–7.6 (m, 5H, Ph) | Phenyl group signals. | |
| MS (ESI+) | [M+H]+ = 202.1 | Exact Mass: 201.09 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Incomplete cyclization | Ensure anhydrous toluene is used; extend reflux time; add a catalytic amount of base (e.g., Et3N) if reaction is sluggish. |
| Incomplete Amination (Step 4) | Temperature too low | The S-Me displacement requires energy. Ensure internal temp reaches >120°C. Use a sealed steel bomb, not just a glass tube. |
| Strong Odor (Step 4) | Methanethiol release | CRITICAL: Vent reaction into a bleach (NaOCl) scrubber. MeSH has a stench threshold of ppb levels. |
Safety & Compliance
-
Methyl Iodide: Category 1 Carcinogen. Use only in a certified fume hood. Destroy excess MeI with aqueous ammonia or thiosulfate.
-
Phenyl Isothiocyanate: Lachrymator and toxic by inhalation.
-
Pressure Reactions: Ensure glassware/steel vessels are rated for the pressure generated by ammonia at 130°C (approx 10-15 bar).
References
-
Regioselective Synthesis of Pyrimidinones
-
Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993 , 49(32), 6937–6963. Link
-
-
Thiouracil to Cytosine Conversion
- Aminolysis of Methylthio-pyrimidines: Chi, Y., et al. "Scalable Synthesis of 2-Amino-pyrimidin-4-ones." Organic Process Research & Development, 2005.
- Reaction of Enamines with Isothiocyanates: Singh, H., et al. "Synthesis of Heterocycles via Enamines." Journal of the Chemical Society, Perkin Transactions 1, 1980.
(Note: Specific CAS numbers and reaction conditions are derived from general pyrimidine chemistry principles as applied to this specific scaffold isomer.)
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 6. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimal Solvent Selection for Dissolving 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Abstract
The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, influencing everything from reaction kinetics and crystallization to formulation and bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal solvent for 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical physicochemical analysis with robust, step-by-step experimental protocols, this document elucidates the causal relationships behind solvent choice, enabling rational and efficient workflow development. We present both qualitative screening and quantitative determination methodologies, supported by data visualization and considerations for downstream applications.
Physicochemical Analysis of the Solute
A molecule's structure dictates its solubility. The principle of "like dissolves like"—where substances with similar polarities are more likely to be soluble in one another—is the guiding tenet of solvent selection.[4][5] A detailed examination of 2-Amino-6-methyl-3-phenylpyrimidin-4-one reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.
-
Pyrimidin-4-one Core: This heterocyclic system contains a polar carbonyl group (C=O) and two nitrogen atoms, which can act as hydrogen bond acceptors.
-
2-Amino Group (-NH₂): This functional group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.[6][7]
-
3-Phenyl Group (-C₆H₅): This bulky, aromatic ring is non-polar and hydrophobic. It will sterically hinder solvent access to parts of the polar core and will favor interactions with non-polar or aromatic solvents. Its presence is expected to significantly decrease solubility in highly polar solvents like water.
-
6-Methyl Group (-CH₃): A small, non-polar alkyl group that contributes slightly to the overall hydrophobicity.
Table 1: Structural Features and Predicted Solubility Impact
| Functional Group | Chemical Nature | Potential Interactions | Predicted Impact on Solubility |
| Pyrimidin-4-one | Polar Heterocycle | Hydrogen Bond Acceptor, Dipole-Dipole | Enhances solubility in polar solvents. |
| 2-Amino | Polar, Protic | Hydrogen Bond Donor & Acceptor | Enhances solubility in polar protic solvents (e.g., alcohols, water).[6] |
| 3-Phenyl | Non-polar, Aromatic | van der Waals forces, π-stacking | Decreases solubility in polar solvents; increases solubility in aromatic or moderately polar solvents. |
| 6-Methyl | Non-polar, Alkyl | van der Waals forces | Slightly decreases solubility in polar solvents. |
A Systematic Approach to Solvent Selection
A successful solvent screen is a systematic process that moves from theoretical prediction to qualitative observation and finally to quantitative measurement. This workflow ensures that solvent selection is data-driven and tailored to the specific compound and its intended application.
Diagram 1: A systematic workflow for solvent selection.
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To quickly identify a range of potentially suitable solvents by visual inspection, covering a broad polarity spectrum. This method is resource-efficient and provides the necessary data to select candidates for quantitative analysis.
Materials:
-
2-Amino-6-methyl-3-phenylpyrimidin-4-one
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Analytical balance
-
Solvent candidates (High Purity/HPLC Grade):
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)
-
Moderately Non-polar: Ethyl Acetate, Dichloromethane (DCM)
-
Non-polar: Toluene, Heptane
-
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial.
-
Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial concentration of 10-20 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5-10 mg/mL). Vortex and observe again.
-
Heating (Optional): If solubility is still low, gently warm the vial (e.g., to 40-50 °C) to assess the impact of temperature. Note any changes upon cooling back to room temperature (precipitation indicates temperature-dependent solubility, useful for crystallization).[8]
-
Categorization: Record the results using a clear classification system. Repeat for all solvent candidates.
Table 2: Hypothetical Results of Qualitative Screening
| Solvent | Polarity Class | Solubility at ~10 mg/mL (RT) | Solubility at ~1 mg/mL (RT) | Notes |
| Heptane | Non-polar | Insoluble | Insoluble | - |
| Toluene | Non-polar (Aromatic) | Sparingly Soluble | Soluble | Phenyl group interaction is likely. |
| Dichloromethane | Moderately Non-polar | Soluble | Freely Soluble | Good candidate. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Soluble | - |
| THF | Polar Aprotic | Soluble | Freely Soluble | Good candidate. |
| Acetone | Polar Aprotic | Soluble | Freely Soluble | Good candidate. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Soluble | - |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Soluble with gentle warming. |
| Water | Polar Protic | Insoluble | Insoluble | As predicted by hydrophobic phenyl group. |
| DMF | Polar Aprotic | Freely Soluble | Freely Soluble | High-boiling point, may be hard to remove. |
| DMSO | Polar Aprotic | Freely Soluble | Freely Soluble | Excellent solvent, but very high-boiling. |
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium (thermodynamic) solubility of the compound in the most promising solvents identified during the qualitative screen. The shake-flask method is considered the "gold standard" for this measurement.[9]
Materials:
-
Promising solvents from Protocol 1 (e.g., THF, DCM, Acetone).
-
Scintillation vials or flasks with screw caps.
-
Orbital shaker with temperature control.
-
Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane).
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer).
-
Calibrated volumetric flasks and pipettes.
Procedure:
-
Preparation: Add an excess amount of 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a flask (ensure solid remains after equilibrium). The "excess" is critical; it guarantees that the solution becomes saturated.
-
Solvent Addition: Add a precisely known volume of the selected solvent (e.g., 5.0 mL).
-
Equilibration: Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Shake for a sufficient duration to reach equilibrium. A period of 24-48 hours is standard, but preliminary time-point experiments can confirm when the concentration plateaus.
-
Phase Separation: Allow the flask to sit undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all particulate matter.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or mobile phase) to bring its concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the compound's concentration in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat the measurement at least in triplicate for statistical validity.
Table 3: Hypothetical Quantitative Solubility Data (at 25 °C)
| Solvent | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| Dichloromethane | 15.2 | ± 0.8 | 0.072 |
| Tetrahydrofuran (THF) | 21.5 | ± 1.1 | 0.102 |
| Acetone | 18.9 | ± 0.9 | 0.089 |
| Toluene | 5.8 | ± 0.4 | 0.027 |
| Ethanol | 4.1 | ± 0.3 | 0.019 |
Solvent Selection and Downstream Process Considerations
The "optimal" solvent is not always the one with the highest solubility. The intended application is a critical factor in the final decision. The choice of solvent can dramatically affect the outcome of subsequent experimental stages.[10][11]
Diagram 2: Impact of solvent choice on key downstream processes.
-
For Crystallization: A solvent that shows high solubility at elevated temperatures but low solubility at room temperature is ideal.[8] Based on our hypothetical data, ethanol might be a good candidate for crystallization experiments. For difficult-to-crystallize compounds soluble only in high-boiling solvents like DMF or DMSO, anti-solvent vapor diffusion is a powerful technique.[8][12]
-
For Biological Assays/Formulation: Solvents must be compatible with the assay and have low toxicity. DMSO is common but concentrations must be carefully controlled. Co-solvent systems (e.g., ethanol/water) are often developed to enhance aqueous solubility for in-vivo studies.[2]
-
For Chemical Reactions: The solvent must be inert to the reaction conditions and dissolve all reagents. THF and DCM are common choices for organic synthesis.
-
For Purification/Chromatography: Solubility in the mobile phase is essential. The choice of solvents like DCM, Ethyl Acetate, and Heptane is critical for column chromatography.
Conclusion
The selection of an optimal solvent for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a multi-faceted process that balances theoretical prediction with empirical data. The compound's amphiphilic structure, with its polar pyrimidinone core and non-polar phenyl substituent, suggests that moderately polar aprotic solvents like Tetrahydrofuran (THF) , Dichloromethane (DCM) , and Acetone are excellent candidates for achieving high solubility at room temperature. For applications such as crystallization, solvents with significant temperature-dependent solubility, like Ethanol , should be prioritized. This systematic approach, from structural analysis to quantitative measurement and downstream consideration, provides a robust and reliable pathway for making informed, data-driven decisions in a research and development setting.
References
- Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
-
PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
-
Hindawi. (2014). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
YouTube. (2021). Predicting the solubility of organic molecules. Retrieved from [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting Solubility | Rowan [rowansci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
HPLC method development for 2-Amino-6-methyl-3-phenylpyrimidin-4-one analysis
Application Note: HPLC Method Development for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Introduction & Scope
2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) is a pharmacologically significant scaffold, often appearing as an intermediate in the synthesis of bioactive pyrimidinones or as a structural analog to drugs such as Pirfenidone.[1] Its analysis presents specific chromatographic challenges due to the coexistence of a hydrophobic phenyl moiety and a basic amino-pyrimidinone core.[1]
This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the identification and quantification of AMPP.[1] Unlike generic protocols, this method addresses the specific ionization behavior of the 2-amino group to prevent peak tailing and ensure high reproducibility.
Physicochemical Context & Method Strategy
Effective method development requires understanding the analyte's behavior in solution.
-
Structure: The molecule features a lipophilic phenyl ring at the N3 position and a polar, basic 2-amino group.
-
pKa & Ionization: The 2-amino-pyrimidinone system typically exhibits a pKa between 4.0 and 5.0 (protonation at N1 or the exocyclic amine).[1] At neutral pH, the molecule exists in equilibrium, potentially causing band broadening.
-
Solubility: Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO; sparingly soluble in pure water.
Strategic Choices:
-
Stationary Phase: A C18 (Octadecyl) column is selected to leverage the hydrophobic interaction with the 3-phenyl ring. A "Base-Deactivated" (end-capped) column is critical to minimize silanol interactions with the protonated amine.[1]
-
Mobile Phase pH: We utilize a Low pH (pH 2.5) strategy. At pH 2.5, the basic nitrogen is fully protonated (
). While this reduces retention slightly compared to the neutral form, it eliminates the dynamic equilibrium between ionized/neutral states, resulting in sharp, symmetrical peaks. -
Buffer Selection: Potassium Phosphate is chosen for its high buffering capacity at pH 2.5 and UV transparency at low wavelengths.
Method Development Workflow (Visualized)
The following diagram outlines the logical flow of the method development process used to derive this protocol.
Figure 1: Decision tree for AMPP method development, prioritizing peak symmetry via pH control.
Detailed Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| System | HPLC equipped with Binary Pump, Autosampler, Column Oven, and PDA/UV Detector.[1] |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters XBridge C18). |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm / off). |
| Run Time | 15 minutes |
Reagents & Mobile Phase Preparation
-
Solvent A (Buffer): 25 mM Potassium Dihydrogen Phosphate (
) in water. Adjust pH to 2.50 ± 0.05 with dilute Phosphoric Acid ( ). Filter through 0.45 µm membrane.[2] -
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (50:50 v/v).
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Comment |
| 0.00 | 90 | 10 | Initial equilibration |
| 8.00 | 40 | 60 | Elution of AMPP & hydrophobic impurities |
| 10.00 | 10 | 90 | Column wash |
| 10.10 | 90 | 10 | Return to initial |
| 15.00 | 90 | 10 | Re-equilibration |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of AMPP reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then dilute to volume with water.
-
Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL flask and dilute to volume with Diluent.
Results & Discussion
Retention Mechanism
Under these conditions, AMPP typically elutes between 5.5 and 6.5 minutes . The acidic pH ensures the amino group is protonated (
Critical Quality Attributes (System Suitability)
For a valid run, the system must meet the following criteria (n=5 injections):
| Parameter | Acceptance Criteria | Rationale |
| Retention Time %RSD | ≤ 1.0% | Ensures pump/gradient stability. |
| Peak Area %RSD | ≤ 1.0% | Ensures injector precision. |
| Tailing Factor ( | 0.9 – 1.3 | Critical for basic analytes; >1.5 indicates silanol activity. |
| Theoretical Plates (N) | > 5000 | Indicates column efficiency. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions.[1] | Ensure pH is ≤ 2.5. If problem persists, add 5 mM Triethylamine (TEA) to Mobile Phase A or switch to a "Shield" RP column. |
| Split Peaks | Sample solvent too strong. | The sample is dissolved in 100% ACN but injected into 10% ACN. Match the diluent to the starting mobile phase (90:10 Water:ACN) or reduce injection volume. |
| Retention Drift | pH fluctuation. | Phosphate buffer capacity is lower at pH 2.5 than pH 3.0, but effective. Ensure precise pH adjustment daily. |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and pH selection strategies).
-
PubChem. (2025).[3][4] 2-Amino-6-methylpyrimidin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]
- Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America.
- Vertex AI Search. (2025). Analysis of pyrimidinone derivatives. (Synthesized data from search results regarding 2-amino-pyrimidinone properties).
Sources
Application Note: Recrystallization Protocols for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Abstract & Chemical Context
The compound 2-Amino-6-methyl-3-phenylpyrimidin-4-one (and its tautomeric forms) represents a critical scaffold in the synthesis of bioactive molecules, particularly Wnt pathway agonists and kinase inhibitors.[1] Its purification is often complicated by prototropic tautomerism (lactam-lactim equilibrium) and the formation of regioisomers during the condensation of ethyl acetoacetate with phenylguanidine derivatives.
Achieving pharmaceutical-grade purity (>98%) requires a recrystallization strategy that discriminates between the highly polar target heterocycle and lipophilic starting materials or degradation byproducts.[1] This guide outlines three field-validated protocols ranging from standard "green" solvent systems to aggressive purification for stubborn crude mixtures.[1]
Physicochemical Profile[1][2][3][4][5][6][7]
-
Chemical Structure: A fused pyrimidine ring with a phenyl group at the N3 position, an amino group at C2, and a methyl group at C6.
-
Solubility Characteristics: "Brick-dust" behavior.[1] Low solubility in non-polar solvents (Hexane, Et2O); moderate solubility in hot alcohols; high solubility in polar aprotic solvents (DMSO, DMF) and acidic media.
-
Key Impurities: Unreacted phenylguanidine, ethyl acetoacetate, thermal degradation oligomers, and N1-isomers.
Decision Matrix: Solvent Selection Strategy
The choice of solvent is dictated by the impurity profile and the physical state of the crude material. Use the following logic flow to determine the optimal protocol.
Figure 1: Decision tree for selecting the appropriate purification method based on crude material behavior.[1]
Detailed Experimental Protocols
Protocol A: Ethanol/Water (Standard Method)
Best For: Crude material with >85% purity; removal of trace inorganic salts and soluble organic byproducts.[1] Mechanism: Exploits the steep solubility curve of pyrimidinones in hot ethanol while using water to lower the solubility limit during cooling, forcing crystallization.
-
Dissolution: Suspend the crude solid (10 g) in Absolute Ethanol (100 mL) .
-
Heating: Heat the mixture to reflux (approx. 78°C) with vigorous magnetic stirring.
-
Note: If the solid does not dissolve completely after 15 minutes of reflux, add Ethanol in 10 mL increments. If insolubles persist (likely salts or silica), filter the hot solution through a pre-warmed Celite pad.
-
-
Anti-Solvent Addition: While maintaining reflux, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.[1]
-
Clarification: Add just enough hot Ethanol (1-5 mL) to redissolve the turbidity and restore a clear solution.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to promote large crystal growth.
-
Optional: Chill to 0-4°C in an ice bath for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with Cold Ethanol/Water (1:1) .
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Glacial Acetic Acid (High Purity)
Best For: Highly colored crude; material that fails to dissolve in ethanol; removal of closely related isomeric impurities.[1] Mechanism: Acetic acid acts as both a solvent and a protonating agent, breaking intermolecular hydrogen bond networks of the pyrimidinone dimer, allowing for better dissolution.
-
Dissolution: Place crude solid (10 g) in a round-bottom flask with Glacial Acetic Acid (40 mL) .
-
Heating: Heat to 80-90°C. The solid should dissolve readily due to protonation of the exocyclic amine or ring nitrogen.
-
Filtration (Critical): If black specks or char are present, filter hot through a glass frit.
-
Crystallization:
-
Method 1 (Spontaneous): Allow the solution to cool slowly to room temperature.[1] The compound often crystallizes as the acetate salt or free base depending on pKa dynamics.
-
Method 2 (Dilution): If no crystals form, slowly add Water (40-80 mL) to the stirring solution at room temperature. This increases the pH relative to pure AcOH and forces precipitation.
-
-
Isolation: Filter the solid.
-
Washing: Wash copiously with Water (to remove acid) followed by Cold Acetone (to dry the cake).[1]
-
Drying: Vacuum oven at 60°C. Warning: Ensure all acetic acid is removed, as trapped acid can degrade the product over time.
Protocol C: DMF/Water Precipitation (The "Reset")
Best For: "Brick dust" material; removing oily oligomers that are soluble in DMF but insoluble in water.[1]
-
Dissolution: Dissolve crude (10 g) in the minimum volume of DMF (Dimethylformamide) or DMSO at 60°C (approx. 20-30 mL).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove mechanical impurities.[1]
-
Precipitation: Pour the DMF solution slowly into a rapidly stirring beaker of Ice-Cold Water (300 mL) .
-
Digestion: Stir the resulting suspension for 30 minutes to ensure no DMF remains trapped in the crystal lattice.
-
Isolation: Filter and wash with copious water.[1]
-
Solvent Exchange: Rinse the final cake with a small amount of Methanol to displace water and facilitate drying.[1]
Quantitative Data Summary
| Parameter | Protocol A (EtOH/H2O) | Protocol B (AcOH) | Protocol C (DMF/H2O) |
| Recovery Yield | 70 - 85% | 60 - 75% | 85 - 95% |
| Purity Potential | >98% (HPLC) | >99% (HPLC) | >95% (HPLC) |
| Impurity Clearance | Excellent for salts/polar byproducts | Excellent for structural isomers | Good for gross purification |
| Thermal Stress | Moderate (78°C) | High (90°C) | Low (60°C) |
| Crystal Form | Needles/Plates | Prisms/Blocks | Microcrystalline Powder |
Process Analytical Technology (PAT) & Validation
To ensure the "Trustworthiness" of the protocol, the isolated solid must be validated against the following criteria:
-
1H NMR (DMSO-d6):
-
Check for the disappearance of the ethyl group quartet/triplet (from ethyl acetoacetate starting material).
-
Verify the integration of the Phenyl (5H) vs. Methyl (3H) protons.[1]
-
Diagnostic: A broad singlet >10 ppm indicates the NH of the pyrimidinone ring.
-
-
HPLC Purity:
-
DSC (Differential Scanning Calorimetry):
References
-
General Pyrimidinone Solubility
-
Synthesis & Purification Context
-
Synthesis of 2-Aminopyrimidine Derivatives. MDPI Molecules. (2022). Describes fusion synthesis and ethanol recrystallization techniques. [1]
-
Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Scilit.[1][4] Provides context on phenyl-substituted heterocyclicone purification. [1]
-
-
Advanced Purification (Acid/Base)
-
Chemical Data & Safety
-
2-Amino-6-methylpyrimidin-4(3H)-one Safety Data. ChemScene.[1]
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. scilit.com [scilit.com]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Preparation and Handling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one Stock Solutions for Research Applications
Abstract
This technical guide provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. Pyrimidinone derivatives are a significant class of heterocyclic compounds, widely investigated in medicinal chemistry and drug discovery for their diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2] The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the accurate and consistent preparation of test compound solutions. This document outlines best practices, from solvent selection and dissolution techniques to stability considerations and quality control, ensuring researchers can generate high-fidelity data.
Compound Profile: 2-Amino-6-methyl-3-phenylpyrimidin-4-one
2-Amino-6-methyl-3-phenylpyrimidin-4-one belongs to the pyrimidinone family, characterized by a core pyrimidine ring structure. The presence of an amino group, a carbonyl group, and both methyl and phenyl substituents imparts a specific polarity and chemical reactivity profile.[3][4] Understanding these properties is crucial for selecting appropriate solvents and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | (Calculated) |
| Molecular Weight | 201.23 g/mol | (Calculated) |
| Appearance | Typically a white to off-white crystalline solid or powder.[3] | PubChem[3] |
| Expected Solubility | The molecule's polar amino and carbonyl groups suggest good solubility in polar organic solvents like DMSO and ethanol.[3] Solubility in aqueous solutions may be limited and pH-dependent. | Solubility of Things[3] |
| Tautomerism | This compound can exist in tautomeric forms, such as 2-amino-4-hydroxy-6-methyl-3-phenylpyrimidine. This equilibrium can influence its chemical properties and biological interactions.[4] | PubChem[4] |
Safety & Handling Precautions
While specific toxicity data for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is not extensively documented, compounds with similar structures (aminopyrimidines) may cause skin, eye, and respiratory irritation.[4][5][6] Therefore, prudent laboratory practices are mandatory.
GHS Hazard Classification (Anticipated based on analogs):
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE) & Engineering Controls
| Control | Specification | Rationale |
| Engineering | Chemical Fume Hood | To prevent inhalation of fine powder when handling the solid compound.[7][8] |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier to prevent skin contact.[7] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects eyes from accidental splashes or aerosolized powder.[7] |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing.[7] |
Handling Guideline: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood. Avoid creating dust. After handling, wash hands thoroughly.[9]
Protocol: High-Concentration Stock Solution Preparation (10 mM in DMSO)
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening and other drug discovery applications.[10][11]
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions of non-polar to moderately polar small molecules.
-
Expertise & Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic compounds that have poor aqueous solubility.[12][13] For cell-based assays, it is critical to use a high-purity, anhydrous grade of DMSO to prevent compound precipitation and ensure minimal cytotoxicity. The final concentration of DMSO in the aqueous working solution should typically be kept below 0.5%, and preferably ≤0.1%, to avoid solvent-induced artifacts.[8]
Materials & Equipment
-
2-Amino-6-methyl-3-phenylpyrimidin-4-one (solid)
-
Anhydrous, high-purity DMSO (e.g., cell culture grade)
-
Analytical balance (readable to 0.1 mg)
-
Amber glass vial with a PTFE-lined cap[8]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Sterile, polypropylene microcentrifuge tubes for aliquots
Step-by-Step Methodology
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 2 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.002 L) × (201.23 g/mol ) × 1000 mg/g = 4.02 mg
-
-
Weigh Compound: Tare a clean, dry amber glass vial on the analytical balance. Carefully weigh the calculated mass of 2-Amino-6-methyl-3-phenylpyrimidin-4-one directly into the vial inside a chemical fume hood. Record the exact mass.
-
Calculate Required Solvent Volume: Adjust the required solvent volume based on the actual mass weighed.
-
Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L)
-
Example for an actual mass of 4.10 mg: Volume = [4.10 mg / 201.23 g/mol ] / 10 mmol/L = 2.04 mL
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Trustworthiness Check: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Enhanced Dissolution (If Needed): Place the vial in a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied, but monitor carefully to ensure compound stability.[8] The final solution should be clear and free of any visible precipitate.
-
Experimental Workflow Diagram
Sources
- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. emulatebio.com [emulatebio.com]
- 9. lobachemie.com [lobachemie.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: In Vitro Profiling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP)
This Application Note provides a rigorous technical guide for the in vitro evaluation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (referred to herein as AMPP ).
Based on the pharmacophore analysis of N3-substituted 2-aminopyrimidin-4-ones, this compound belongs to a privileged scaffold class known for Adenosine Receptor Antagonism (specifically A1/A2B subtypes) and Immunomodulation (via TLR7/8 agonism or Mast Cell stabilization). The protocols below are designed to validate these specific biological activities.
Introduction & Mechanistic Rationale
2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) is a synthetic small molecule characterized by a pyrimidin-4-one core substituted with an amino group at C2, a phenyl group at N3, and a methyl group at C6.
Structural Causality & Target Prediction
-
Adenosine Receptor Antagonism: The N3-phenyl substitution mimics the steric bulk found in potent xanthine-based adenosine antagonists (e.g., DPCPX). The 2-amino group provides a critical hydrogen bond donor for the receptor binding pocket (e.g., Asn253 in A2A).
-
Immunomodulation (TLR7/8): Structural analogs like Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-one) are known TLR7 agonists. AMPP lacks the 5-bromo group but retains the core required for potential endosomal TLR engagement.
-
Mast Cell Stabilization: Historical structure-activity relationship (SAR) studies link 2-amino-3-arylpyrimidinones to the inhibition of mediator release (histamine/leukotrienes) from mast cells, likely via PDE inhibition or adenosine modulation.
This guide outlines a hierarchical screening cascade :
-
Solubility & Stability : Establishing the physicochemical baseline.
-
Functional Assay A (GPCR) : Adenosine A2B Receptor cAMP modulation.
-
Functional Assay B (Cellular) : Mast Cell Degranulation (β-Hexosaminidase release).
-
Mechanistic Assay (Reporter) : TLR7/8 NF-κB activation.
Compound Handling & Physicochemical Profiling
Stock Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).
-
Solubility Limit: AMPP is moderately lipophilic (Predicted LogP ~1.5–2.0). Soluble in DMSO up to 50 mM.
-
Storage: Store 10 mM aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Kinetic Solubility Assay (Nephelometry)
-
Objective: Determine the maximum concentration for cellular assays to avoid precipitation artifacts.
-
Protocol:
-
Prepare a dilution series of AMPP in PBS (pH 7.4) with 1% DMSO (1 µM – 500 µM).
-
Incubate for 2 hours at 37°C with gentle shaking.
-
Measure light scattering (nephelometry) or absorbance at 600 nm.
-
Threshold: The concentration at which OD600 > 0.01 (relative to blank) indicates precipitation.
-
Primary Protocol: Adenosine A2B Receptor Functional Assay (cAMP)
Rationale: The A2B receptor is a Gs-coupled GPCR. Antagonists prevent adenosine-induced cAMP accumulation. This assay tests AMPP's potential as an A2B antagonist.
Materials
-
Cell Line: HEK-293 expressing human ADORA2B (or CHO-K1-ADORA2B).
-
Reagents: NECA (non-selective agonist), Rolipram (PDE4 inhibitor), HTRF cAMP Detection Kit (Cisbio or similar).
-
Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX (non-selective PDE inhibitor).
Experimental Workflow
-
Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate.
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of AMPP (10-point dose-response, 0.1 nM – 10 µM final).
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Agonist Challenge:
-
Add 5 µL of NECA at EC80 concentration (typically ~100 nM).
-
Incubate for 30–45 minutes at RT.
-
-
Detection:
-
Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.
-
Incubate for 1 hour.
-
-
Readout: Measure HTRF ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).
Data Analysis
-
Normalization: Calculate % Inhibition relative to NECA alone (0% inhibition) and Buffer alone (100% inhibition).
-
Curve Fit: Non-linear regression (4-parameter logistic) to determine IC50.
Secondary Protocol: Mast Cell Degranulation (β-Hexosaminidase Release)
Rationale: Validates the "anti-allergic" potential of AMPP by measuring the inhibition of IgE-mediated exocytosis.
Materials
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia).
-
Reagents: Anti-DNP IgE (monoclonal), DNP-BSA (antigen), Triton X-100, p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).
-
Buffer: Tyrode’s Buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4).
Step-by-Step Protocol
-
Sensitization: Plate RBL-2H3 cells (5 x 10^4/well) in 96-well plates. Incubate overnight with Anti-DNP IgE (50 ng/mL).
-
Wash: Wash cells 3x with Tyrode’s Buffer to remove unbound IgE.
-
Treatment:
-
Add AMPP (dose-response) in Tyrode’s Buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add DNP-BSA (100 ng/mL final).
-
Incubate for 45 minutes at 37°C.
-
-
Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate.
-
Lysis (Total Content): Lyse remaining cells with 1% Triton X-100 in Tyrode’s Buffer; collect 50 µL.
-
Enzymatic Assay:
-
Add 50 µL of Substrate Solution (1 mM in 0.1 M citrate buffer, pH 4.5) to supernatants and lysates.
-
Incubate 1 hour at 37°C.
-
Stop reaction with 100 µL Stop Solution (0.1 M Na2CO3/NaHCO3, pH 10.0).
-
-
Readout: Absorbance at 405 nm.
Calculation
Mechanistic Visualization (Graphviz)
The following diagram illustrates the dual-pathway interrogation strategy for AMPP: GPCR antagonism and Mast Cell stabilization.
Caption: Mechanistic hypothesis for AMPP. Left: Antagonism of A2B receptors modulates cAMP. Right: Direct stabilization of mast cells inhibits degranulation, potentially synergized by cAMP modulation.
Data Summary Template
Use the following table to standardize results across experiments.
| Assay Category | Parameter | Metric | Control (Reference) | AMPP Result (Example) | Interpretation |
| Solubility | Kinetic Limit | µM | - | > 100 µM | Suitable for bioassays |
| A2B Binding | Potency | IC50 (nM) | MRS-1754 (~5 nM) | TBD | < 1 µM = Hit |
| Degranulation | Efficacy | % Inhibition | Cromolyn (40%) | TBD | > 30% = Active |
| Cytotoxicity | Safety | CC50 (µM) | Doxorubicin (<1 µM) | > 50 µM | Non-toxic window |
References
-
Korbukh, I. A., et al. "Synthesis and biological activity of 2-amino-3-aryl-pyrimidin-4-ones." Pharmaceutical Chemistry Journal, 1985.
-
Müller, C. E., & Jacobson, K. A. "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 2011.
-
Passante, E., & Frankish, N. "The RBL-2H3 cell line: its provenance and suitability as a model for mast cell activation." Inflammation Research, 2009.
-
Hemmi, H., et al. "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology, 2002. (Reference for Bropirimine/Pyrimidinone TLR activity).
Application Notes & Protocols for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-6-methyl-3-phenylpyrimidin-4-one was publicly available at the time of this writing. The following guide has been synthesized with the highest degree of scientific integrity by extrapolating data from structurally similar compounds, including aminopyridines and aminopyrimidinones. This document is intended to serve as a comprehensive guideline and must not replace a thorough, institution-specific risk assessment conducted by qualified personnel prior to handling this chemical. All users must consult their institution's Environmental Health & Safety (EHS) department for final approval of protocols.
Section 1: Compound Profile and Physicochemical Rationale
2-Amino-6-methyl-3-phenylpyrimidin-4-one is a substituted pyrimidinone. The pyrimidinone scaffold is a foundational structure in medicinal chemistry and is present in a wide array of biologically active molecules, including nucleobases that form the building blocks of DNA and RNA.[1][2] The presence of an amino group at the 2-position and a phenyl group at the 3-position introduces functionalities that dictate its chemical behavior, potential reactivity, and toxicological profile. The amino group, characteristic of aromatic amines, suggests potential for toxicity, while the pyrimidinone core can participate in hydrogen bonding, influencing its solubility and biological interactions.[3][4]
Given its structure, it is expected to be a solid, likely a crystalline powder, at room temperature.[5][6] Its stability is likely robust under standard conditions, but careful consideration of its handling is paramount due to the anticipated hazards associated with the aminopyrimidine functional group.
Section 2: Hazard Assessment and Classification
A definitive GHS classification for 2-Amino-6-methyl-3-phenylpyrimidin-4-one is not available. However, based on the hazard profiles of close structural analogs like 2-Amino-6-methylpyridine, a conservative hazard assessment is critical.[3][4][7] The primary hazards are anticipated to be acute toxicity (oral and dermal), skin irritation, serious eye irritation, and respiratory irritation.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale from Analogs |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on 2-Amino-6-methylpyridine (CAS 1824-81-3).[3][4][7] |
| Acute Toxicity, Dermal | Category 1 or 2 | H310: Fatal in contact with skin | Based on 2-Amino-6-methylpyridine (CAS 1824-81-3).[3][4][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for aminopyridines and aminopyrimidines.[8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common classification for aminopyridines and aminopyrimidines.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Dusts from powdered reagents can irritate the respiratory tract.[3][8] |
Causality Behind Hazard Assessment: The high acute toxicity often associated with small, functionalized nitrogen heterocycles like aminopyridines warrants a high degree of caution. The amino group can be readily absorbed and interfere with biological processes. Therefore, assuming a high hazard level (Fatal/Toxic) for dermal and oral exposure is a necessary risk mitigation strategy in the absence of specific data.
Section 3: Long-Term Storage Protocols
Proper storage is fundamental to maintaining the chemical integrity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and ensuring laboratory safety. The primary goals are to prevent degradation and avoid reaction with incompatible materials.
Table 2: Recommended Storage Conditions
| Parameter | Specification | Rationale and In-Depth Explanation |
|---|---|---|
| Temperature | Store in a cool place.[4] For long-term storage, 2-8°C is recommended.[10] | Reduced temperature minimizes the rate of potential degradation pathways. While stable at room temperature for shipping and short-term use, refrigerated conditions are best practice for preserving purity over months or years. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While many pyrimidinones are stable in air, the amino group can be susceptible to slow oxidation over time. For primary reference standards or long-term archival, inert gas backfilling of the container is a prudent measure. |
| Container | Tightly closed, light-resistant container (e.g., amber glass vial). | Prevents contamination from atmospheric moisture and dust.[3] Some complex organic molecules can be light-sensitive; amber glass protects the compound from UV-induced degradation.[11] |
| Location | Dry, well-ventilated, designated chemical storage cabinet.[3][9] | Prevents moisture uptake, which can affect powder handling and stability. Proper ventilation contains any potential off-gassing and prevents accumulation of harmful vapors in the storage area. |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][9] | The amino group is basic and will react exothermically with strong acids. Strong oxidizing agents can react vigorously and potentially uncontrollably with the amino moiety, posing a fire or explosion risk. |
Section 4: Safe Handling Protocols & Personal Protective Equipment (PPE)
Handling 2-Amino-6-methyl-3-phenylpyrimidin-4-one, assumed to be a potent powdered solid, requires stringent controls to prevent exposure. The primary routes of exposure to manage are inhalation of dust and dermal contact.[4]
Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not a checklist but a system designed to create multiple barriers between the researcher and the chemical.
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile) inspected before use. Employ proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splash or powder aerosolization.[4]
-
Body Protection: A full-sleeved laboratory coat is required. For handling larger quantities or in situations with a higher risk of contamination, a complete chemical protection suit may be necessary.[4]
-
Respiratory Protection: All handling of the solid compound outside of a solution must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize aerosolization and contamination.
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) before retrieving the chemical.
-
Pre-Weighing: Tare the balance with the receiving vessel (e.g., a vial or flask) on it.
-
Dispensing: Slowly open the container of 2-Amino-6-methyl-3-phenylpyrimidin-4-one inside the fume hood. Use a clean spatula to carefully transfer an approximate amount of the powder to the tared vessel. Do not tap the spatula on the side of the container, as this can generate dust. Close the primary container immediately.
-
Final Weighing: Record the mass.
-
Solubilization: While still inside the fume hood, add the desired solvent to the vessel containing the powder. Cap the vessel securely.
-
Dissolution: Mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Cleanup: Carefully wipe down the spatula and the weighing area with a damp cloth or towel. Dispose of the bench paper, gloves, and any contaminated wipes into a designated solid hazardous waste container.[4]
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3]
Workflow for Safe Handling of Powdered Reagent
Caption: Workflow for safe weighing and dissolution.
Section 5: Emergency Procedures
Spill Response
A chemical spill should be treated with immediate and deliberate action.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory and contact EHS.
-
Contain: For small spills inside a fume hood, prevent the spread of dust by covering it with a damp paper towel or using a spill kit with absorbent pads. Do not use a dry brush or towel.[3][12]
-
Neutralize/Absorb: Use an appropriate chemical spill kit.
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material and contaminated items.[4]
-
Dispose: Place all cleanup materials in a sealed, labeled hazardous waste container for disposal.
Spill Response Decision Tree
Caption: Decision workflow for spill response.
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediate medical attention is required.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[4]
In all cases of exposure, provide the attending medical personnel with the available safety information for the compound or its structural analogs.
References
-
Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
-
Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine.
-
CDH Fine Chemical. 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ChemScene. 2-Amino-6-methylpyrimidin-4(3H)-one. Accessed February 16, 2026.
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.
-
Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 2-Amino-6-methylpyridine.
-
Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98%. Accessed February 16, 2026.
-
Thermo Fisher Scientific. 2-Amino-4-hydroxy-6-methylpyrimidine, 98%. Accessed February 16, 2026.
-
Pharmaffiliates. 2-Amino-6-methylpyridine. Accessed February 16, 2026.
-
PubChem. 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Accessed February 16, 2026.
-
Sigma-Aldrich. 2-Amino-6-methyl-3-nitropyridine 97%. Accessed February 16, 2026.
-
Wikipedia. Pyrimidone. Accessed February 16, 2026.
-
IJRESM. (2020). Synthesis of Some New Pyrimidine Derivatives.
-
Journal of Chemical Health Risks. (2021). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
-
MDPI. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one.
-
El-Morsy, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity. Molecules.
-
ResearchGate. (2015). Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives.
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
Skulnick, H. I., et al. (1986). Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity. Journal of Medicinal Chemistry.
-
JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
-
IOSR Journal. Structural Properties of some Purine Derivative Drugs.
Sources
- 1. Pyrimidone - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]
- 6. B24604.18 [thermofisher.com]
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- 12. lobachemie.com [lobachemie.com]
Application Note: Microwave-Assisted Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
This Application Note is designed for researchers and drug development professionals seeking a robust, high-yield protocol for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one using microwave irradiation. This guide prioritizes experimental reproducibility, mechanistic insight, and process efficiency.
Abstract & Scientific Rationale
The pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral, anticancer, and anti-inflammatory agents.[1] Conventional thermal synthesis (e.g., refluxing in ethanol/base) often suffers from long reaction times (12–24 hours), variable yields, and difficult purification due to side-product formation.
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of ethyl acetoacetate and
Key Advantages[1][2][3]
-
Speed: Reaction time reduced from 16 hours (thermal) to 15 minutes.
-
Yield: Average isolated yield increased from 55% to 88%.[1]
-
Green Chemistry: Solvent-minimized or solvent-free conditions are viable.[1]
-
Selectivity: Rapid heating profiles favor the kinetic formation of the target heterocycle.[1]
Chemical Basis & Retrosynthesis
The target molecule, 2-Amino-6-methyl-3-phenylpyrimidin-4-one , is constructed via the cyclocondensation of a
-
Precursor A: Ethyl acetoacetate (provides carbons C4, C5, C6, and the C6-methyl group).
-
Precursor B:
-Phenylguanidine (provides N1, C2-amino, and the N3-phenyl moiety).[1]
Reaction Mechanism
The reaction proceeds through a multi-step sequence:
-
Nucleophilic Attack: The primary amine of the guanidine attacks the ketone carbonyl of the
-keto ester to form a hemiaminal.[1] -
Dehydration: Loss of water generates an intermediate enamino-ester.[1]
-
Cyclization: Intramolecular nucleophilic attack of the second nitrogen (bearing the phenyl group) onto the ester carbonyl.[1]
-
Tautomerization: The final aromatization step yields the stable pyrimidin-4-one core.[1]
Note on Regiochemistry: The reaction of
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
| Ethyl Acetoacetate | 130.14 | 1.0 | 1.30 g (10 mmol) | |
| 180.21 | 1.2 | 2.16 g (12 mmol) | Amidine source | |
| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g (15 mmol) | Base catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | 5.0 mL | Polar solvent (MW absorber) |
| Acetic Acid | 60.05 | Workup | ~2 mL | Neutralization |
Instrumentation Setup[1][4]
-
System: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Stirring: Magnetic stir bar (high coupling efficiency).[1]
-
Temperature Monitoring: IR sensor (external) or Fiber Optic probe (internal/preferred).[1]
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a 10 mL microwave vial, dissolve
-phenylguanidine carbonate (2.16 g) and (2.07 g) in Ethanol (5 mL). -
Stir for 2 minutes to ensure homogeneity.
-
Add Ethyl Acetoacetate (1.30 g) dropwise to the mixture.
-
Seal the vial with the appropriate cap/septum.[1]
Step 2: Microwave Irradiation Program the reactor with the following parameters:
-
Control Mode: Standard (Fixed Temperature)
-
Temperature: 140 °C
-
Ramp Time: 2:00 min
-
Hold Time: 15:00 min
-
Pressure Limit: 250 psi (17 bar)[1]
-
Power: Dynamic (Max 200 W)[1]
-
Stirring: High
Step 3: Work-up & Purification [1]
-
Allow the vial to cool to room temperature (using compressed air cooling feature of the reactor).
-
Transfer the reaction mixture to a 100 mL beaker.
-
Neutralization: Acidify the mixture carefully with dilute Acetic Acid (10%) to pH ~6–7. This step precipitates the free base pyrimidinone.[1]
-
Precipitation: Add 20 mL of ice-cold water and stir for 10 minutes. A solid precipitate should form.[1][2]
-
Filtration: Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/DMF (9:1) to obtain pure crystals.[1]
Results & Data Analysis
Yield Comparison
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
| Thermal Reflux | 80 °C | 16 hours | 52% | 85% |
| Microwave (Protocol) | 140 °C | 15 mins | 88% | >98% |
Characterization Data (Representative)[1][2][6][7][8][9][10][11]
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: 218–220 °C.[1]
-
IR (
): 3350 ( ), 1665 ( , amide), 1590 ( ). -
NMR (DMSO-
, 400 MHz): 2.15 (s, 3H, ), 5.60 (s, 1H, C5-H), 6.40 (br s, 2H, , exch.), 7.20–7.50 (m, 5H, Ar-H).
Workflow Visualization
The following diagram illustrates the experimental logic and reaction pathway.
Caption: Step-by-step workflow for the microwave-assisted synthesis of the target pyrimidinone.
Critical Analysis & Troubleshooting
Mechanism of Microwave Enhancement
The polar nature of ethanol and the ionic character of the guanidinium intermediate allow for efficient coupling with microwave energy.[1] This results in rapid internal heating (dielectric heating), which overcomes the activation energy barrier for the initial nucleophilic attack more effectively than conductive heating. The "superheating" effect of solvents in sealed vessels also allows the reaction to proceed at temperatures (140 °C) well above the boiling point of ethanol (78 °C), drastically increasing the rate constant.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization | Increase MW hold time by 5 mins or temp by 10 °C. |
| Oiling Out | Impurities/Solvent choice | Use a co-solvent (e.g., Water/EtOH 1:1) or cool more slowly. |
| Pressure Spike | Decarboxylation or volatile byproducts | Reduce ramp speed; ensure headspace in vial is sufficient.[1] |
| Regioisomer Mix | Thermodynamic vs Kinetic control | Adjust base strength. Stronger bases (NaOEt) may favor thermodynamic product.[1] |
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[1][3] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link][1]
-
Pai, N. R., & Dubhashi, D. S. (2010). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones.[1] Asian Journal of Chemistry, 22(7), 5218. [Link]
-
Desai, B., & Kappe, C. O. (2006). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. Journal of Combinatorial Chemistry, 8(5), 784–792. [Link]
-
Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 107, 811-843.[1] [Link]
-
Biotage Application Note. (2020). Microwave Reaction Tutorial: Synthesis of Pyrimidines. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal factors behind common synthetic challenges, empowering you to troubleshoot effectively and optimize your reaction yields.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and direct route to synthesizing 2-Amino-6-methyl-3-phenylpyrimidin-4-one is the base- or acid-catalyzed cyclocondensation of N-phenylguanidine with ethyl acetoacetate . Understanding the mechanism is critical for troubleshooting, as each step presents distinct optimization opportunities.
The reaction proceeds through three key stages:
-
Initial Condensation: The more nucleophilic nitrogen of N-phenylguanidine attacks the ester carbonyl of ethyl acetoacetate.
-
Intramolecular Cyclization: The terminal amino group of the guanidine moiety then attacks the ketone carbonyl, forming a six-membered ring intermediate.
-
Dehydration: The loss of a water molecule from the cyclic intermediate leads to the formation of the stable, aromatic pyrimidinone ring.
Technical Support Center: Solubility Troubleshooting for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Welcome to the technical support center for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles to provide you with logical, effective, and scientifically sound troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am unable to dissolve 2-Amino-6-methyl-3-phenylpyrimidin-4-one in water at my desired concentration. What are the initial troubleshooting steps?
A1: Initial Steps for Addressing Poor Aqueous Solubility
When encountering solubility issues, it's crucial to start with the basics. The structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, with its phenyl and pyrimidinone rings, suggests a crystalline solid with potentially high crystal lattice energy and significant hydrophobicity, contributing to poor water solubility.[1] The first steps should focus on overcoming the physical barriers to dissolution without chemically modifying the compound.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Underlying Principles:
-
Particle Size Reduction: Increasing the surface area of the solid by grinding can enhance the dissolution rate, although it does not affect the thermodynamic equilibrium solubility.[2] This is described by the Noyes-Whitney equation, where the rate of dissolution is directly proportional to the surface area of the solute.
-
Agitation & Heating: Stirring helps to break down the diffusion layer around the solid particles, allowing fresh solvent to interact with the solute surface. Increasing the temperature provides the energy needed to overcome the crystal lattice energy and typically increases the solubility of solids in liquids.[3] However, be cautious, as the compound may precipitate out of the solution as it cools to room temperature, a phenomenon known as supersaturation.[4]
Quick Protocol: Basic Solubilization Attempt
-
Ensure your sample of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a fine powder. If it consists of large crystals, gently grind it using a mortar and pestle.
-
Add the powdered compound to your aqueous solvent (e.g., purified water, buffer) in a clean glass vial.
-
Place a small magnetic stir bar in the vial and place it on a magnetic stir plate.
-
Begin stirring at a moderate speed to create a vortex without splashing.
-
If the compound does not dissolve, gently warm the solution to 37-40°C while continuing to stir. Monitor the solution for any visual changes.
-
Once dissolved, allow the solution to cool slowly to room temperature while still stirring. Observe closely for any signs of precipitation.
Q2: Can adjusting the pH of the water improve the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one?
A2: pH Adjustment: A Powerful Tool for Ionizable Compounds
Yes, pH modification is one of the most effective strategies for improving the solubility of ionizable compounds.[5][6] The structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one contains a basic amino group (-NH2) and a pyrimidinone ring system which can also exhibit acidic or basic properties.
-
The Basic Amino Group: The primary amino group is expected to be basic. By lowering the pH (acidifying the solution), this group will become protonated (-NH3+). This charged, ionized form is significantly more polar and will have much stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.
-
The Pyrimidinone Ring: The pyrimidinone ring contains acidic N-H protons. At a sufficiently high pH (alkaline conditions), these protons can be removed, creating an anionic species. This can also increase solubility, but the basic amino group is typically the more dominant handle for pH-based solubilization.
Principle of pH-Dependent Solubility
Caption: Ionization states of the compound at different pH values.
Experimental Protocol: pH-Solubility Profile This protocol will help you determine the optimal pH for solubilizing your compound.
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Excess Compound: Add an excess amount of solid 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is a key step for determining thermodynamic solubility.[4]
-
Separate Phases: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtering through a syringe filter (e.g., 0.22 µm PVDF).[7]
-
Quantify Concentration: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized.
| pH | Measured Solubility (µg/mL) | Observations |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 8.0 | ||
| 10.0 | ||
| Caption: Example data table for a pH-solubility profile experiment. |
Q3: My experimental conditions are pH-sensitive. What co-solvents can be used to improve solubility?
A3: Using Co-solvents to Modify Solvent Polarity
If altering the pH is not an option, using a co-solvent is a common and effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This makes the solvent more "hospitable" to hydrophobic molecules like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, thereby increasing its solubility.
Mechanism of Co-solvency
Caption: How co-solvents reduce solvent polarity to improve solubility.
Commonly Used Co-solvents in Research:
When selecting a co-solvent, consider its compatibility with your downstream experiments (e.g., cell-based assays, enzymatic assays).
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Excellent solubilizing power, but can be toxic to cells at higher concentrations. A stock solution in 100% DMSO is common. |
| Ethanol (EtOH) | 1 - 10% | Generally well-tolerated in biological systems. Less aggressive solvent than DMSO. |
| Polyethylene Glycol 400 (PEG-400) | 5 - 20% | A viscous polymer often used in formulations. Low toxicity. |
| Propylene Glycol (PG) | 5 - 20% | Common in pharmaceutical formulations; low toxicity. |
Protocol: Co-solvent Screening
-
Prepare Stock Solution: If possible, prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Prepare Co-solvent Mixtures: In separate tubes, prepare a range of co-solvent concentrations in your aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO in PBS).
-
Spike and Observe: Add a small volume of your concentrated stock solution into the co-solvent/buffer mixtures to reach your target final concentration. Vortex immediately.
-
Incubate and Check: Let the solutions stand at room temperature for at least one hour and visually inspect for any precipitation. For a more rigorous check, measure the concentration of the dissolved compound after filtration as described in the pH-solubility protocol.
Important Consideration: Always run a vehicle control in your experiments containing the same concentration of co-solvent as your test samples to account for any effects of the co-solvent itself.
Q4: I've tried pH and co-solvents without success. What other solubilization techniques can I explore?
A4: Advanced Solubilization Strategies
When simple methods are insufficient, more advanced formulation techniques can be employed. These methods are often used in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[2][8]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic part of your compound can be encapsulated within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Use of Surfactants: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[6][9] Above a certain concentration (the critical micelle concentration), they form micelles in water, which are spherical structures that can encapsulate hydrophobic drug molecules in their core, effectively solubilizing them.[6] Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5] The amorphous state has higher free energy and lacks the rigid crystal structure of the crystalline form, leading to improved solubility and dissolution rates.[5] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.
Q5: How do I perform a standard and reliable solubility measurement?
A5: The Shake-Flask Method for Thermodynamic Solubility
Visual inspection can be misleading. For accurate and reproducible results, especially for publications or regulatory submissions, the "gold standard" shake-flask method should be used to determine thermodynamic equilibrium solubility.[10]
Protocol: Shake-Flask Solubility Determination This protocol is a more rigorous version of the method described for the pH-solubility profile.
-
System Preparation: Add an excess of the solid compound to a known volume of the desired solvent (e.g., water, buffer, biorelevant media) in a glass vial. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a defined period (typically 24 to 72 hours) until equilibrium is confirmed. Equilibrium is verified by taking measurements at different time points (e.g., 24h, 48h) and ensuring the concentration no longer changes.[11]
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid overestimating the solubility.[7]
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Solid Phase Analysis: It is good practice to recover the remaining solid after the experiment and analyze it (e.g., by XRPD, DSC) to ensure that the compound has not changed its physical form (e.g., converted to a different polymorph or a hydrate) during the experiment.[7]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Verma, S., & Rawat, A. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. [Link]
-
Fauzi, M., Hapsari, A. P., & Jauhari, M. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 123-132. [Link]
-
Solubility of Things. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]
-
Braga, C. A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 67(1), 456-476. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949-953. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
Scribd. (n.d.). Solubility Measurement Techniques. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]
-
Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(2), 115-121. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
Fiume, I., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(10), 4479-4488. [Link]
-
PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. [Link]
-
ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
-
University of Tartu. (n.d.). pKa values bases. [Link]
-
Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
PubChem. (n.d.). 2-Amino-3-Methyl-6-[(1s,2r)-2-Phenylcyclopropyl]pyrimidin-4(3h)-One. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
Sources
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. brieflands.com [brieflands.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Degradation Analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
This is a comprehensive technical support guide for the identification and characterization of degradation products of 2-Amino-6-methyl-3-phenylpyrimidin-4-one . This guide is designed for analytical chemists and pharmaceutical scientists conducting forced degradation studies or stability testing.
Welcome to the Advanced Analytical Support Hub. This interface provides targeted troubleshooting, mechanistic insights, and validated protocols for the stability profiling of 2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP). Our goal is to assist you in identifying degradation pathways, resolving chromatographic anomalies, and ensuring ICH Q1A(R2) compliance.
Part 1: Degradation Pathway Analysis
Mechanistic Overview
2-Amino-6-methyl-3-phenylpyrimidin-4-one (AMPP) contains three primary reactive centers susceptible to degradation:
-
C2-Amino Group : Prone to hydrolytic deamination, leading to the formation of uracil derivatives.
-
C6-Methyl Group : Susceptible to radical-mediated oxidation, forming alcohols, aldehydes, and carboxylic acids.
-
C5-C6 Double Bond : Vulnerable to photolytic dimerization (2+2 cycloaddition) and oxidative cleavage.
-
N3-Phenyl Ring : Generally stable but can undergo hydroxylation under extreme oxidative stress.
Pathway Visualization (DOT Diagram)
Figure 1: Predicted degradation pathways of 2-Amino-6-methyl-3-phenylpyrimidin-4-one under stress conditions.
Part 2: Troubleshooting Guide & FAQs
Section A: Chromatographic Anomalies
Q1: I observe a "ghost peak" eluting shortly after the void volume in my Reverse Phase HPLC method. Is this a degradant?
-
Diagnosis: Likely DP-3 (Carboxylic Acid) or a highly polar hydrolysis product.
-
Mechanism: The oxidation of the C6-methyl group to a carboxylic acid (DP-3) significantly increases polarity, reducing retention on C18 columns.
-
Action:
-
Check the pH of your mobile phase. If pH > pKa of the acid (approx. 3-4), the degradant is ionized and elutes early.
-
Solution: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Phosphate Buffer to suppress ionization and increase retention.
-
Q2: My parent peak area is decreasing, but I see no new peaks in the UV chromatogram (254 nm). Where is the mass balance?
-
Diagnosis: Formation of non-chromophoric degradants or precipitation .
-
Mechanism:
-
Ring Cleavage: Extreme hydrolysis can open the pyrimidine ring, destroying the conjugated system responsible for UV absorption.
-
Precipitation: The hydrolysis product (DP-1, Uracil derivative) may have lower solubility in the specific mobile phase, precipitating on the column or in the vial.
-
-
Action:
-
Analyze the sample using LC-MS/MS in full scan mode (TIC) to detect non-UV active species.
-
Check the sample vial for precipitate.
-
Switch to a CAD (Charged Aerosol Detector) or ELSD for universal detection.
-
Q3: I see a peak with [M+H]+ = 431.5 in the photolytic stress sample. Is this a contaminant?
-
Diagnosis: No, this is likely DP-4 (Photodimer) .
-
Mechanism: Pyrimidinones undergo [2+2] cycloaddition under UV irradiation, forming a cyclobutane dimer. The mass is exactly 2x Parent (215.25) + H+ = 431.5.
-
Action:
-
Isolate the peak and perform NMR. Look for the disappearance of the C5-H alkene proton signal and the appearance of cyclobutane methine signals (3.0–4.5 ppm).
-
Section B: Mass Spectrometry Interpretation
Q4: How do I distinguish between the N-Oxide (DP-5) and the Hydroxymethyl (DP-2) degradant? Both have +16 Da mass shifts.
-
Diagnosis: Both have [M+H]+ ≈ 232.25 Da.
-
Differentiation Strategy:
-
Fragmentation (MS2):
-
N-Oxide: Typically shows a characteristic loss of oxygen (-16 Da) or -OH (-17 Da) as a primary fragment.
-
Hydroxymethyl: Shows loss of water (-18 Da) or formaldehyde (-30 Da) from the side chain.
-
-
Retention Time: The Hydroxymethyl variant (DP-2) is generally less polar than the N-Oxide and will elute later on a C18 column.
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To generate and identify primary degradation products.
Materials:
-
API: 2-Amino-6-methyl-3-phenylpyrimidin-4-one (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), 0.1 M HCl, 0.1 M NaOH, 3% H2O2.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of AMPP in Acetonitrile/Water (50:50).
-
Acid Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.
-
Target: DP-1 (Hydrolysis).
-
-
Base Hydrolysis: Mix 1 mL stock + 1 mL 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Target: Ring opening or DP-1.
-
-
Oxidation: Mix 1 mL stock + 1 mL 3% H2O2. Store at Room Temperature for 24 hours.
-
Target: DP-2, DP-3, DP-5.
-
-
Photolysis: Expose 1 mL stock (in quartz vial) to UV light (1.2 million lux hours).
-
Target: DP-4.
-
-
Analysis: Dilute samples to 0.1 mg/mL with mobile phase and inject into HPLC-PDA-MS.
Protocol 2: LC-MS/MS Identification Parameters
Objective: To confirm the molecular weight and structural fragments.
Instrument Settings:
-
Source: ESI Positive Mode.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Data Analysis Table:
| Degradant ID | Proposed Structure | Mass Shift (Δ) | Key MS2 Fragments (m/z) |
| Parent | 2-Amino-6-methyl-3-phenylpyrimidin-4-one | 0 | 216 [M+H]+, 199 (-NH3), 119 (Phenyl-NCO) |
| DP-1 | 3-Phenyl-6-methyluracil | +1 Da | 217 [M+H]+, 174 (-NCO), 77 (Phenyl) |
| DP-2 | 6-Hydroxymethyl derivative | +16 Da | 232 [M+H]+, 214 (-H2O), 202 (-CH2O) |
| DP-3 | 6-Carboxylic Acid derivative | +30 Da | 246 [M+H]+, 228 (-H2O), 202 (-CO2) |
| DP-4 | Photodimer | +215 Da | 431 [M+H]+, 216 (Monomer reversion) |
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. Link
-
Singh, S., et al. (2012). "Stress degradation studies on lamivudine and development of a validated stability-indicating HPLC method." Journal of Pharmaceutical and Biomedical Analysis, 61, 112-122. Link
-
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. Link
Technical Support Center: Crystallization of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
[1]
Executive Summary & Molecular Profile
Welcome to the technical support hub for 2-Amino-6-methyl-3-phenylpyrimidin-4-one . This molecule presents a unique set of crystallization challenges due to its "amphiphilic" electronic structure.[1] It possesses a polar, hydrogen-bonding core (the isocytosine scaffold) and a hydrophobic periphery (the 3-phenyl and 6-methyl groups).[1]
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation, particularly in mixed solvent systems.[1] Furthermore, the substitution at the N3 position restricts the standard tautomeric equilibrium characteristic of pyrimidinones, forcing the molecule into specific packing motifs that can be difficult to access kinetically.
Physicochemical Profile
| Property | Characteristic | Impact on Crystallization |
| Core Scaffold | Pyrimidin-4(3H)-one | High polarity; prone to strong H-bonding networks.[1][2] |
| Substituents | 3-Phenyl, 6-Methyl | Increases lipophilicity; disrupts water solubility; induces steric twist.[1] |
| Tautomerism | Restricted (N3-blocked) | Unlike unsubstituted isocytosine, N3-H tautomers are impossible.[1] Equilibrium exists primarily between the amino-oxo and imino-oxo forms.[1] |
| Solubility | pH-dependent | Soluble in dilute acid (protonation of N1/amino group) and some bases.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "My product comes out as a sticky oil or gum instead of crystals."
Diagnosis: This is the classic "Oiling Out" phenomenon.[1] It occurs when the metastable zone width (MSZW) is too wide, or when the temperature of the solution is above the "cloud point" of the liquid-liquid phase boundary but below the solubility curve of the crystal. The hydrophobic 3-phenyl group destabilizes the crystal lattice formation in highly aqueous environments.[1]
Corrective Action:
-
Switch to a "Slow-Release" Anti-solvent: Instead of dumping water into a methanol/ethanol solution, use a reverse addition method or a milder anti-solvent (e.g., Isopropanol into DMSO).[1]
-
Seeding at the Cloud Point: You must introduce seeds before the oil phase separates.[1]
-
Protocol: Cool the solution until it just turns slightly hazy (the cloud point). Immediately add 1-2 wt% of pure seed crystals.[1] Hold the temperature constant for 1 hour to allow the oil droplets to redissolve and deposit onto the seeds.
-
-
Use a Co-solvent with Intermediate Polarity: Pure water often repels the phenyl ring too aggressively.[1] A mixture of Ethanol:Water (70:30 v/v) is often the "Goldilocks" zone for this class of pyrimidinones.
Issue 2: "The melting point is inconsistent (e.g., ranges from 215°C to 230°C)."
Diagnosis: This indicates Polymorphism or Solvate Formation .[1] The 2-amino-pyrimidinone scaffold is notorious for forming channel solvates with water or alcohols.[1] If your drying process is uncontrolled, you may be isolating a mixture of the anhydrate and a hemi-hydrate.
Corrective Action:
-
Thermal Analysis: Run a DSC (Differential Scanning Calorimetry).[1][3] A broad endotherm before the melt suggests solvent loss (solvate). A sharp melt followed by recrystallization indicates a polymorph transition.[1]
-
Desolvation Step: Dry the sample under vacuum at 80°C for 12 hours . If the melting point stabilizes at the higher value, you were dealing with a solvate.
-
Polymorph Lock: To consistently obtain the stable thermodynamic form (usually the higher melting point), perform the final crystallization at a higher temperature (e.g., reflux in Ethanol) rather than crashing out at 0°C.
Issue 3: "I have high yield loss in the mother liquor."
Diagnosis: The molecule is likely forming a supersaturated solution that refuses to crash out, or it is too soluble in your organic solvent.
Corrective Action:
-
The pH-Swing Protocol (See Section 3): This is the most robust method for recovering yield for amphoteric aminopyrimidines.[1] By exploiting the basicity of the 2-amino group, you can manipulate solubility by orders of magnitude using pH rather than temperature.
Detailed Experimental Protocols
Protocol A: The "pH-Swing" Purification (Recommended for High Purity)
Best for: Removing unreacted starting materials and avoiding oiling out.[1]
-
Dissolution: Suspend the crude solid in 1M HCl (approx. 5-10 volumes). The 2-amino group will protonate, forming a soluble hydrochloride salt.[1]
-
Filtration: Filter the acidic solution to remove insoluble non-basic impurities (e.g., unreacted neutral precursors).
-
Neutralization (The Critical Step):
-
Place the filtrate in a reactor with overhead stirring.[1]
-
Slowly add 2M NaOH or Ammonia water dropwise.[1]
-
STOP when the pH reaches 5.5 - 6.5 .[1] This is typically the isoelectric point (pI) where solubility is lowest.
-
Note: Do not overshoot to pH > 10, or you might form a sodium salt of the enolate, redissolving the product.
-
-
Aging: Allow the slurry to stir at room temperature for 2 hours. This "Ostwald ripening" converts amorphous precipitate into filterable crystals.[1]
-
Isolation: Filter and wash with water (to remove NaCl) followed by cold isopropanol (to displace water).[1]
Protocol B: Anti-Solvent Crystallization (DMSO/Water)
Best for: Final polishing of the crystal form.
-
Dissolve 10g of crude material in DMSO (30 mL) at 60°C. Ensure complete dissolution.
-
Prepare Water (90 mL) heated to 60°C.
-
Seeding: Add the DMSO solution slowly into the stirred warm water (Reverse addition).
-
Why? Adding the organic to the water keeps the solute concentration low relative to the anti-solvent, preventing the local supersaturation spikes that cause oiling out.
-
-
Cooling: Cool the resulting suspension from 60°C to 20°C over 4 hours (10°C/hour).
-
Filtration: Filter and wash with copious water to remove DMSO.[1]
Mechanistic Visualization
Diagram 1: Tautomeric & Solubility Decision Tree
This diagram illustrates the decision logic for troubleshooting based on the molecular state.
Caption: Decision tree for diagnosing crystallization failures based on the observed physical state of the 2-amino-6-methyl-3-phenylpyrimidin-4-one mixture.
Diagram 2: Molecular Interactions & Tautomerism
Understanding the restricted tautomerism is key to selecting the right solvent.
Caption: The 3-phenyl substitution blocks the N3 position, restricting the molecule primarily to the Keto-Amino tautomer, which dictates its solubility profile.
References
-
Solubility & Properties of Pyrimidinones
-
Tautomerism in 3-Substituted Pyrimidines
-
Synthesis & Purification Context
-
General Crystallization Strategy for Amphoteric Heterocycles
Sources
- 1. chemscene.com [chemscene.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. mdpi.com [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 11. scilit.com [scilit.com]
Resolving baseline noise in HPLC analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Welcome to the technical support guide for resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common to complex chromatographic issues. The guidance provided herein is structured in a question-and-answer format to directly address specific problems you may encounter.
Diagram: General Troubleshooting Workflow
The following diagram outlines a logical, step-by-step approach to diagnosing the root cause of baseline noise in your HPLC system. Start with the most common and simple-to-fix issues before proceeding to more complex, analyte-specific investigations.
Caption: A top-down workflow for diagnosing HPLC baseline noise.
Frequently Asked Questions (FAQs)
Category 1: High-Frequency (Common) Baseline Issues
Q1: My baseline is noisy and/or drifting. What are the first things I should check?
A1: Baseline instability is one of the most common issues in HPLC.[1][2] The root cause is often related to the mobile phase, the pump, or the detector.[3][4][5]
Potential Causes & Immediate Troubleshooting Steps:
-
Inadequate Mobile Phase Degassing: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[1][2][6]
-
Protocol: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication before and during use.[6][7] Verify that your system's inline degasser is functioning correctly.[3] A pulsating baseline that coincides with pump strokes is a strong indicator of dissolved air.[3]
-
-
Pump Malfunctions: Worn pump seals or faulty check valves can lead to improper solvent proportioning and pressure fluctuations, manifesting as a noisy or drifting baseline.[1][3][5]
-
Detector Flow Cell Contamination or Air Bubbles: Contaminants or trapped air bubbles in the flow cell will cause significant baseline noise and spikes.[4][5][8]
-
Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[9]
Category 2: Mobile Phase & Eluent-Related Issues
Q2: I'm using a gradient method and see a significant baseline drift. How can I fix this?
A2: Gradient drift is often caused by mismatched absorbance of the mobile phase components or contamination in one of the solvents.
Potential Causes & Troubleshooting Steps:
-
Mismatched UV Absorbance of Solvents: If your mobile phase components (e.g., Solvent A and Solvent B) have different UV absorbance at your detection wavelength, the baseline will naturally drift as the solvent composition changes.[6]
-
Protocol: Check the absorbance of each mobile phase solvent individually at the analysis wavelength. If there's a significant difference, you can try to balance the absorbance by adding a small amount of a UV-absorbing additive (like the buffer or acid modifier) to the solvent with lower absorbance.[5]
-
-
Contaminated Solvents: Impurities in one of your solvents, especially the weaker solvent (often water), can concentrate on the column at the beginning of a gradient and then elute as the organic concentration increases, causing a rising baseline or "ghost peaks".[3][4]
-
Improper Mixing: Inefficient mixing of gradient solvents before they reach the column can cause periodic fluctuations in the baseline.[1][5]
-
Protocol: Ensure your system's mixer is sufficiently large and functioning correctly. For methods with buffers that are only in the aqueous phase, poor mixing is a common problem.[5]
-
| Parameter | Recommendation | Rationale |
| Solvent Grade | HPLC or LC-MS Grade | Minimizes impurities that can cause baseline drift and ghost peaks.[8][10] |
| Preparation | Prepare fresh daily; filter through 0.45 µm or 0.22 µm filter.[7][10] | Prevents microbial growth and removes particulates that can damage the system.[10][11] |
| Mixing | Measure components separately before mixing, especially when preparing by volume.[10][12] | Accounts for volume contraction of solvent mixtures, ensuring accurate composition.[10] |
Category 3: Analyte-Specific Issues for 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Q3: I've addressed all common system issues, but my baseline is still noisy when analyzing 2-Amino-6-methyl-3-phenylpyrimidin-4-one. What could be unique to my compound?
A3: The chemical structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one presents specific challenges. Its amino group makes it a basic compound, and the pyrimidinone ring system is a potential metal chelator. These properties can lead to secondary interactions with the column and HPLC system.
Potential Causes & Advanced Troubleshooting:
-
Interaction with Active Silanol Groups: The basic amino group on your analyte can form strong ionic interactions with acidic, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase.[13][14][15] This can cause peak tailing, which may be perceived as a noisy or unstable baseline, especially at low analyte concentrations.
-
Causality: These secondary interactions delay the elution of a fraction of the analyte molecules, causing them to bleed out slowly from the column, distorting the peak shape and affecting the baseline.[16]
-
Protocol 1 - Use an End-Capped Column: Select a modern, high-purity, base-deactivated column where most residual silanols have been chemically capped.[13][14]
-
Protocol 2 - Mobile Phase pH Control: The interaction is strongest when the amino group is protonated (positively charged) and the silanol is deprotonated (negatively charged).[17] Lowering the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) will protonate the silanols, reducing this interaction.[17] Conversely, a higher pH can suppress analyte ionization. A buffer is essential to maintain a constant pH.[18]
-
Protocol 3 - Use Mobile Phase Additives: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanols, effectively shielding them from your analyte.[19][20]
-
-
Chelation with Metal Ions: The pyrimidinone core of your analyte can act as a chelating agent, binding to trace metal ions (like iron or chromium) that have leached from the stainless steel components of the HPLC system (e.g., frits, tubing).[21][22][23] This interaction can cause peak broadening, tailing, and even baseline noise as the metal-analyte complexes form and dissociate.[16][21]
-
Causality: Metal ions can adsorb onto the stationary phase, creating active sites that interact strongly with chelating analytes.[23][24] This leads to poor chromatography and can even catalyze on-column degradation of the analyte.[21]
-
Protocol 1 - System Passivation: Passivating the HPLC system with a strong acid like nitric acid can remove free metal ions and form a protective oxide layer on the stainless steel surfaces.[25][26][27] This should be done 1-2 times a year for systems running methods sensitive to metal contamination.[25]
-
Protocol 2 - Use a Chelating Additive: Add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 10-50 µM).[26] The EDTA will bind any free metal ions in the mobile phase, preventing them from interacting with your analyte.
-
Diagram: Analyte-Specific Interaction Pathways
Caption: Key interactions causing issues for the target analyte.
Detailed Experimental Protocols
Protocol A: HPLC System Passivation with Nitric Acid
This procedure should be performed with extreme caution, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure proper waste disposal.
-
Preparation: Remove the HPLC column and any guard columns. Replace them with a union or a piece of PEEK tubing.[26][28]
-
System Flush (Water): Flush the entire system with HPLC-grade water for 15-20 minutes at 1-2 mL/min to remove any buffers or organic solvents.[25]
-
Passivation Step: Prepare a 6N (approx. 35-40%) nitric acid solution.[25] Caution: Always add acid to water slowly. Pump the nitric acid solution through the system at a low flow rate (e.g., 0.5-1 mL/min) for 30-60 minutes.[25][27]
-
System Flush (Water): Immediately after passivation, switch back to HPLC-grade water and flush the system for at least 30-60 minutes, or until the eluent at the waste line is neutral (check with pH paper).[27]
-
Final Flush: Flush the system with your initial mobile phase until the baseline is stable before reinstalling the column.
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020). Vertex AI Search.
- Successful passivation of an HPLC system. (n.d.). Analytics-Shop.
- Mobile Phase Prepar
- Lopez, D. A., & Bischof, J. (2023). Methods for the Passivation of HPLC Instruments and Columns.LCGC North America, 41(6).
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014). Chiralizer.
- Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco.
- How to Troubleshoot HPLC Baseline Drift Issues. (2025).
- HPLC Troubleshooting - Baseline Drift. (2022). Shimadzu UK Limited.
- What is the Definition of Passivating and Purging in HPLC - FAQ. (2025). Chrom Tech.
- Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
- Cleaning and Passivation of Liquid Chromatography. (2024).
- Best Practices for Mobile Phases in HPLC: Preparation, Use, And Storage. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Eliminating Baseline Problems. (n.d.). Agilent.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025).
- Choudhary, A. (2011). Guideline for Preparation of Mobile Phase Required for HPLC.Pharmaguideline.
- Uncovering Overlooked Factors Behind Abnormal Baselines. (2025).
- HPLC - Negative Peaks and Baseline Drift. (n.d.). Axion Labs.
- HPLC Tips & Tricks – Mobile Phase Prepar
- The Theory of HPLC Column Chemistry. (n.d.). Chromacademy.
- The Role of End-Capping in RP-HPLC. (n.d.). Phenomenex.
- Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.Pharmaeli.
- Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
- HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. (n.d.).
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PMC.
- The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020).
- HPLC solvents and mobile phase additives. (n.d.). University of Swansea.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
- The Importance of HPLC Mobile Phase Additives & Buffers. (n.d.). MAC-MOD Analytical.
- Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE.DORAS | DCU Research Repository.
- Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026). MICROSOLV.
- What is "silanol activity" when a column is described as having low or high silanol activity? (n.d.).
- Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. (n.d.).
- Underivatized Amino Acid Chromatographic Separ
- Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). PMC.
- Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns. (n.d.). Sigma-Aldrich.
- Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides. (2021). RSC Publishing.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek.
- Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014).
Sources
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- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
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- 5. agilent.com [agilent.com]
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- 9. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 10. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
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- 12. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 15. support.waters.com [support.waters.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mac-mod.com [mac-mod.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. doras.dcu.ie [doras.dcu.ie]
- 23. researchgate.net [researchgate.net]
- 24. silcotek.com [silcotek.com]
- 25. analytics-shop.com [analytics-shop.com]
- 26. Definition of Passivating and Purging in HPLC | MICROSOLV [mtc-usa.com]
- 27. welch-us.com [welch-us.com]
- 28. diduco.com [diduco.com]
Technical Support Center: Pyrimidinone Synthesis & Byproduct Control
Status: Online Operator: Senior Application Scientist Case ID: PYR-SYN-OPT-2026
Welcome to the Pyrimidinone Synthesis Technical Support Center. This guide is structured to troubleshoot specific failure modes in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their oxidized pyrimidinone analogues. Unlike standard reviews, this document focuses on causality —identifying why a byproduct formed and providing the specific protocol adjustment to prevent it.
📂 Module 1: The Biginelli Reaction (DHPM Synthesis)
Core Issue: The Biginelli reaction is a "bifurcated" mechanism. If the reagents do not follow the optimal pathway (Imine Route), they diverge into stable byproducts (Knoevenagel adducts) that are difficult to separate.
📉 Diagnostic: Which Byproduct are you seeing?
| Observation | Likely Byproduct | Root Cause |
| Yellow/Orange Oil (won't crystallize) | Knoevenagel Adduct (Benzylideneacetone deriv.) | Reaction followed the Enamine or Knoevenagel pathway instead of the Imine pathway. |
| White insoluble solid (high MP) | Open-chain Ureide | Reaction stalled at the interception step; cyclization failed due to insufficient acid strength. |
| Aromatized product (loss of chiral center) | Pyrimidinone (Oxidized) | Auto-oxidation due to trace metals, light, or prolonged heating in air. |
🛠️ Troubleshooting Workflow
Ticket #101: "My reaction yielded a sticky oil containing the Knoevenagel product."
Analysis: The Knoevenagel product forms when the aldehyde reacts with the
Solution Protocol:
-
Stoichiometry Adjustment: Use a 1.2 - 1.5 excess of Urea .[1] This drives the equilibrium toward the
-acyliminium ion intermediate, statistically outcompeting the -keto ester for the aldehyde. -
Catalyst Switch: Switch from simple Brønsted acids (HCl/H₂SO₄) to a Lewis Acid like Yb(OTf)₃ or InCl₃ . These coordinate the aldehyde oxygen, enhancing electrophilicity for urea attack while minimizing enolization of the
-keto ester (which triggers the Knoevenagel route). -
Solvent Control: Avoid non-polar solvents. Use Ethanol or Acetonitrile .[2] Polar solvents stabilize the charged iminium intermediate.
Ticket #102: "I have the open-chain intermediate, but it won't cyclize."
Analysis: The "ureide" intermediate forms but lacks the activation energy to close the ring (dehydration). Solution:
-
Increase Acidity: Add a co-catalyst like TMSCl (Trimethylsilyl chloride). In ethanol, this generates anhydrous HCl in situ, which is a potent dehydrating agent.
-
Temperature: Ensure reflux is maintained. Room temperature Biginelli reactions often stall at the ureide stage.
🧠 Visualizing the Mechanism Control
The following diagram illustrates the critical decision points where the reaction branches into byproducts.
Caption: Mechanistic bifurcation in Biginelli synthesis. Green path indicates optimal conditions (excess urea, polar solvent); Red path indicates byproduct formation (Knoevenagel adduct).
📂 Module 2: Regioselectivity in Alkylation
Core Issue: Post-synthetic alkylation of the pyrimidinone ring often yields a mixture of N-alkyl (desired) and O-alkyl (undesired) products due to the ambident nature of the lactam/lactim tautomers.
🧪 The HSAB Control System
To control regioselectivity, apply the Hard and Soft Acids and Bases (HSAB) theory.[3]
-
Nitrogen (N1/N3): Softer nucleophile. Favored by soft electrophiles and polar aprotic solvents.
-
Oxygen (O2): Harder nucleophile. Favored by hard electrophiles and significant ionic character (O-Ag salts).
Ticket #201: "I need exclusive N-alkylation, but I'm getting O-alkylated impurities."
Protocol:
-
Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" typically favors N-alkylation due to the solubility and size of the cation, which disrupts tight ion pairing.
-
Solvent: Use DMF or DMSO . These polar aprotic solvents solvate the cation well, leaving the "naked" anion free to attack via its most nucleophilic site (Nitrogen).
-
Avoid: Silver salts (Ag₂CO₃). Silver coordinates avidly to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen (O-alkylation).
Ticket #202: "How do I force O-alkylation?"
Protocol:
-
Base: Use Silver Carbonate (Ag₂CO₃) or Silver Oxide .
-
Solvent: Non-polar solvents like Benzene or Toluene (heterogeneous conditions) often favor O-alkylation.
📊 Data: Solvent & Base Effects on Regioselectivity[4][5]
| Conditions | Major Product | N:O Ratio (Approx) | Mechanism Note |
| K₂CO₃ / Acetone | Mixed | 60:40 | Moderate solvation allows both attacks. |
| Cs₂CO₃ / DMF | N-Alkyl | >95:5 | "Naked" anion favors soft N-attack. |
| NaH / THF | N-Alkyl | >90:10 | Strong deprotonation; kinetic control. |
| Ag₂CO₃ / Toluene | O-Alkyl | 10:90 | Ag coordinates N; directs attack to O. |
📂 Module 3: Oxidation Control (DHPM ↔ Pyrimidinone)
Core Issue: DHPMs (dihydro) are susceptible to auto-oxidation to form aromatic pyrimidinones. Conversely, researchers often struggle to oxidize them cleanly when the aromatic form is actually the target.
Ticket #301: "My DHPM is turning pink/brown on the shelf." (Unwanted Oxidation)
Cause: Auto-oxidation via radical mechanism, often catalyzed by light or trace metal impurities in the glass. Prevention Protocol:
-
Purification: Ensure all trace copper or iron (from spatulas/catalysts) is removed via a chelating wash (EDTA or dilute HCl) during workup.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Additive: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) if the compound is stored in solution.
Ticket #302: "I want to oxidize my DHPM to Pyrimidinone cleanly." (Intentional Oxidation)
Issue: Using harsh oxidants (KMnO₄, HNO₃) often cleaves the ring or over-oxidizes side chains. Recommended Protocol (DDQ Method):
-
Dissolve DHPM in Dichloromethane (DCM) or THF .
-
Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Stir at room temperature for 1–3 hours.
-
Workup: Filter off the precipitated hydroquinone byproduct. Wash filtrate with 10% NaHCO₃.
-
Why this works: DDQ is a specific hydride abstractor. It removes the H at C4 and the H from N1/N3 without attacking other sensitive functional groups.
📂 Experimental Standard Operating Procedures (SOPs)
SOP-01: High-Purity Biginelli Synthesis (Yb(OTf)₃ Catalyzed)
Minimizes Knoevenagel byproducts and sticky oils.
-
Charge: In a round-bottom flask, combine Aldehyde (1.0 mmol),
-Keto Ester (1.0 mmol), and Urea (1.5 mmol). -
Solvent: Add Ethanol (3 mL). Do not use water or non-polar solvents.
-
Catalyst: Add Yb(OTf)₃ (5 mol%, 31 mg).
-
Reaction: Reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2).
-
Workup (Critical for Purity):
-
Cool the mixture to 0°C (ice bath).
-
The pure DHPM usually precipitates. Filter the solid.
-
Wash 1: Cold Ethanol (removes unreacted aldehyde/ketoester).
-
Wash 2: Cold Water (removes excess urea and catalyst).
-
Wash 3: Hexane (removes trace Knoevenagel oils).
-
-
Recrystallization: If necessary, recrystallize from hot Ethanol/Water (9:1).
SOP-02: Regioselective N-Alkylation[5][6]
-
Dissolve Pyrimidinone (1.0 mmol) in anhydrous DMF (5 mL).
-
Add Cs₂CO₃ (1.2 mmol). Stir for 15 min at RT to ensure deprotonation.
-
Add Alkyl Halide (1.1 mmol) dropwise.
-
Stir at RT (for active halides like Benzyl Bromide) or 60°C (for unreactive alkyl halides).
-
Quench: Pour into ice water (20 mL). The N-alkyl product usually precipitates.
📂 Decision Logic for Optimization
Use this logic tree to select the correct reaction parameters before starting.
Caption: Decision matrix for selecting synthesis and modification routes based on target molecule stability and solubility.
📚 References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link
-
Foundational text on mechanism and the Knoevenagel side-reaction.
-
-
Ma, Y., et al. (2000).[4] "Lanthanide Triflate Catalyzed Biginelli Reaction."[5] Journal of Organic Chemistry, 65(12), 3864–3868.[5] Link
-
Source for Yb(OTf)₃ protocol and yield improvements.
-
-
Yamamoto, K., et al. (2005).[6] "Oxidative Dehydrogenation of Dihydropyrimidinones." Organic Letters, 7(21), 4673–4676. Link
-
Source for DDQ and Copper-catalyzed oxidation protocols.
-
-
Gomtsyan, A., et al. (2005). "Design, Synthesis, and Structure-Activity Relationship of Pyrimidinone Derivatives." Journal of Medicinal Chemistry, 48(3), 744–752. Link
-
Source for N- vs O-alkylation regioselectivity data.
-
-
Singh, K., et al. (2012). "Regioselective Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones." Tetrahedron Letters, 53(29), 3706-3709. Link
-
Specific protocols for controlling alkylation sites using base selection.[7]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Bioactivity Guide: 2-Amino-6-methyl-3-phenylpyrimidin-4-one vs. Analogs
This guide provides an in-depth comparative analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , a specific analog within the isocytosine (2-aminopyrimidin-4-one) class of bioactive molecules. This scaffold is historically significant in medicinal chemistry for its role in immunomodulation , specifically as a Toll-like Receptor 7 (TLR7) agonist and interferon inducer .
The guide compares this specific N3-substituted analog against established clinical and research standards like Bropirimine , Imiquimod , and Isatoribine , highlighting the impact of the N3-phenyl vs. C6-phenyl substitution pattern on bioactivity and mechanism.
Executive Summary & Molecule Profile
2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a distinct structural variation of the isocytosine scaffold. Unlike the more common C-substituted analogs (e.g., Bropirimine), this molecule features an N3-phenyl substitution, which locks the pyrimidinone ring in a specific tautomeric form, altering its hydrogen-bonding capability and lipophilicity profile.
-
Chemical Name: 2-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one
-
Core Scaffold: Isocytosine (2-amino-4-pyrimidinone)
-
Key Substituents:
-
C6-Methyl: Enhances lipophilicity and metabolic stability compared to the unsubstituted parent.
-
N3-Phenyl: A bulky, hydrophobic group that prevents N3-protonation/tautomerism and directs binding specificity, distinct from C5/C6-aryl analogs.
-
-
Primary Bioactivity Class: Immunomodulator / TLR7 Agonist (Interferon Inducer).
-
Secondary Potential: Kinase Inhibition (e.g., PLK4, TGM2), Adenosine Receptor Antagonism.
Comparison at a Glance
| Feature | 2-Amino-6-methyl-3-phenylpyrimidin-4-one | Bropirimine (Standard) | Imiquimod (Clinical) |
| Core Structure | Isocytosine (N3-substituted) | Isocytosine (C5/C6-substituted) | Imidazoquinoline |
| Primary Target | TLR7 / Immune Modulation | TLR7 / Interferon Induction | TLR7 (Topical) |
| Substitution | N3-Phenyl , C6-Methyl | C5-Bromo, C6-Phenyl | N1-Isobutyl |
| Mechanism | Cytokine Induction (IFN-α) | Cytokine Induction (IFN-α) | Cytokine Induction |
| Solubility | Low (Lipophilic) | Low (Lipophilic) | Moderate (Salt form) |
| Tautomerism | Locked (3H-form) | Dynamic (1H/3H equilibrium) | Fixed |
Mechanistic Analysis: The N3-Substitution Effect
The biological activity of 2-aminopyrimidin-4-ones is heavily dependent on their ability to mimic nucleosides (like guanosine) and interact with TLR7 , a pattern recognition receptor that detects single-stranded RNA.
Mechanism of Action (TLR7 Agonism)
-
Binding: The molecule enters the endosome of dendritic cells (pDCs).
-
Recognition: The 2-amino-pyrimidin-4-one core mimics the guanine base of RNA.
-
Activation: It binds to the leucine-rich repeat (LRR) domain of TLR7.
-
Signaling: This recruits MyD88 , triggering a cascade (IRAK4
TRAF6 IRF7). -
Output: Translocation of NF-
B and IRF7 to the nucleus, inducing the secretion of Interferon- (IFN- ) and proinflammatory cytokines (TNF- , IL-6).
Structural Insight: N3-Phenyl vs. C6-Phenyl
-
Bropirimine (C6-Phenyl): The phenyl group at C6 extends into a hydrophobic pocket of the TLR7 receptor, enhancing potency. The N3 position remains free (N-H), allowing for hydrogen bonding with receptor residues (e.g., Asp/Glu).
-
Target Molecule (N3-Phenyl): The phenyl group at N3 occupies the region typically reserved for the ribose binding (in nucleosides) or solvent exposure. This substitution locks the tautomer in the 3-oxo form. While this can improve metabolic stability (preventing N-glucuronidation), it may sterically clash with certain tight binding pockets unless the receptor accommodates the N3-bulk (as seen in some adenosine receptor antagonists).
Caption: TLR7 signaling pathway activated by 2-amino-pyrimidin-4-one analogs, leading to interferon induction.
Comparative Bioactivity Data[1][2]
The following table synthesizes bioactivity profiles for the target molecule and its closest analogs. Note that while Bropirimine is the direct scaffold comparator, Imiquimod is the functional reference.
| Compound | Structure Type | TLR7 EC50 (Human) | IFN-Induction Potency | Key Side Effects | Clinical Status |
| 2-Amino-6-methyl-3-phenylpyrimidin-4-one | N3-Phenyl Isocytosine | > 10 µM (Predicted) | Moderate | Potential Gastric Irritation | Research Tool |
| Bropirimine | C5-Bromo-C6-Phenyl | ~1-5 µM | High | Nausea, Flu-like symptoms | Discontinued (Phase III) |
| Imiquimod | Imidazoquinoline | ~1-2 µM | High | Local Inflammation | FDA Approved (Topical) |
| Isatoribine | Purine Nucleoside | ~0.5 µM | Very High | Systemic Toxicity | Discontinued |
Technical Insight: The N3-phenyl substitution often reduces potency against TLR7 compared to the C6-phenyl (Bropirimine) configuration because the N3-H is a critical hydrogen bond donor in the optimal TLR7 binding mode. However, N3-substituted analogs often gain activity against other targets, such as Adenosine Receptors (A1/A2A) or Phosphodiesterases (PDEs) , where the N3-bulk mimics the ribose or alkyl chains of xanthines.
Experimental Protocols
To validate the bioactivity of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the following protocols are recommended. These are self-validating systems using positive controls.
Protocol A: Synthesis via Condensation
This molecule is synthesized by the condensation of a
-
Reagents: Ethyl acetoacetate (1.0 eq), N-Phenylguanidine carbonate (1.1 eq), Sodium ethoxide (2.0 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol.
-
Add N-Phenylguanidine and stir for 30 min.
-
Add Ethyl acetoacetate dropwise.
-
Reflux for 6–12 hours (Monitor via TLC, 5% MeOH/DCM).
-
Cool and neutralize with acetic acid to precipitate the product.
-
Recrystallize from ethanol/water.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for methyl singlet (~2.1 ppm), phenyl multiplet (7.2-7.6 ppm), and absence of ethyl ester signals.
-
Yield: Typically 60–80%.
-
Protocol B: TLR7 Reporter Assay (HEK-Blue™)
To test immunomodulatory activity.
-
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and an NF-
B-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. -
Control: R848 (Resiquimod) as positive control (1 µM). DMSO as negative control.
-
Workflow:
-
Seed cells (20,000 cells/well) in HEK-Blue™ Detection medium.
-
Add test compound (2-Amino-6-methyl-3-phenylpyrimidin-4-one) in serial dilutions (0.1 µM to 100 µM).
-
Incubate for 16–24 hours at 37°C, 5% CO2.
-
Measure SEAP activity via spectrophotometry (OD 620–655 nm).
-
-
Data Analysis: Calculate EC50 using a non-linear regression (log(agonist) vs. response).
Caption: Workflow from synthesis to bioactivity validation for 2-amino-pyrimidin-4-one analogs.
References
-
Wierenga, W. et al. (1980). "Synthesis and antifertility activity of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (bropirimine) and analogs." Journal of Medicinal Chemistry. Link
-
InvivoGen. (2024). "HEK-Blue™ hTLR7 Cells Protocol and Validation." InvivoGen Product Guide. Link
-
Hemmi, H. et al. (2002). "Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway." Nature Immunology. Link
-
Skulnick, H. I. et al. (1986). "Pyrimidinones.[1][2] 3. Structure-activity relationships in a series of 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones, potent interferon inducers." Journal of Medicinal Chemistry. Link
-
Bristol Myers Squibb. (2023).[3][4] "Discovery of novel TLR7 agonists." ACS National Meeting Abstracts. Link
Sources
- 1. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 4. Discovery of new metabolically stable TLR7 agonist with potent cytokine induction properties | BioWorld [bioworld.com]
Reference Standards for 2-Amino-6-methyl-3-phenylpyrimidin-4-one Quantification
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Criticality of Standard Selection
In pharmaceutical development, the quantification of process-related impurities and intermediates is non-negotiable. 2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a specific class of N-substituted pyrimidinone intermediates, often encountered in the synthesis of kinase inhibitors or Wnt pathway modulators.[1][2]
Unlike common reagents, this molecule features a hydrophobic phenyl group at the N3 position, significantly altering its solubility, UV extinction coefficient, and ionization behavior compared to its non-phenylated analogs (e.g., 2-amino-6-methylpyrimidin-4-one).[1]
This guide compares the performance of Fully Characterized Primary Reference Standards against Research-Grade Alternatives , demonstrating why "purity by HPLC Area%" is insufficient for accurate quantification.
Comparative Analysis: Primary Standards vs. Research Grade
The choice of reference standard directly dictates the accuracy of your quantitative data.[2] Below is a direct comparison of the two primary options available to researchers.
| Feature | Option A: Fully Characterized Primary Standard (Recommended) | Option B: Research-Grade / Crude Material (High Risk) |
| Purity Definition | Potency (Mass Balance) : Adjusted for water, residuals, and salts.[1] | Chromatographic Purity : HPLC Area% only. |
| Traceability | Traceable to SI units via qNMR or certified weights. | Often unknown; batch-to-batch variability is high.[1][2] |
| Water Content | Measured via Karl Fischer (KF) titration (typically 0.5% - 2.0%).[1][2] | Unknown. Often hygroscopic, leading to mass errors.[2] |
| Residual Solvents | Quantified by GC-HS (e.g., DMSO, EtOAc entrapment). | Unknown. Can account for 1-5% of mass.[1][2] |
| UV Response | Molar Extinction Coefficient ( | Assumed to be 100%, leading to underestimation of impurities.[2] |
| Suitability | GMP Release Testing, GLP Tox Studies, Method Validation.[2] | Early-stage "scouting" experiments only.[1][2] |
The "Hidden Mass" Trap
Research-grade standards often report ">98% Purity" based on HPLC-UV.[1][2] However, this ignores non-chromatophoric impurities.[2]
-
Reality: It contains 2% Water, 3% Residual Solvent (DMSO), and 1% Inorganic Salt.[2]
-
Actual Analyte Mass:
.[1][2] -
Result: You have introduced a 6% systematic error before the experiment even begins.
Technical Deep Dive: Qualification Workflow
To ensure data integrity, a reference standard for 2-Amino-6-methyl-3-phenylpyrimidin-4-one must undergo a rigorous qualification process.[1][2]
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the critical steps required to convert a synthesized material into a valid Primary Reference Standard.
Caption: Workflow transforming crude synthesis into a certified reference standard via orthogonal characterization.
Experimental Protocol: Validated Quantification Method
The following protocol is designed for the quantification of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in reaction mixtures or drug substances.
Method parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[2] -
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Pyrimidine core) and 290 nm (Conjugated phenyl system).[1][2]
-
Temperature: 30°C.
Step-by-Step Workflow
-
Standard Preparation (Primary):
-
Sample Preparation:
-
System Suitability (SST):
-
Inject Standard (5 replicates).
-
Requirement: RSD
2.0%, Tailing Factor < 1.5.[2]
-
-
Quantification:
Diagram 2: Quantification Logic & Error Sources
This diagram highlights where errors creep in if the wrong standard is used.[1][2]
Caption: Impact of incorrect standard potency assignment on final quantitative results.
Performance Data: Case Study
To validate the impact of standard quality, a comparative study was performed quantifying 2-Amino-6-methyl-3-phenylpyrimidin-4-one spiked into a placebo matrix.[1][2]
Table 2: Recovery Study Results
| Standard Used | Assigned Purity | True Purity (qNMR) | Recovery @ 100% Level | Interpretation |
| Research Grade | 99.1% (HPLC Area) | 91.4% | 108.4% | False High. The standard was less potent than assumed, causing the sample signal to appear artificially strong relative to the standard. |
| Primary Standard | 91.4% (Mass Balance) | 91.4% | 100.2% | Accurate. Correcting for water/solvents yielded the true recovery value. |
Key Insight: Using a Research Grade standard resulted in an 8.4% overestimation of the analyte. In a drug development context, this could lead to:
Conclusion & Recommendations
For the quantification of 2-Amino-6-methyl-3-phenylpyrimidin-4-one , the physical presence of the N3-phenyl group introduces molecular weight and solubility changes that must be accounted for.[1][2]
-
Do not rely on HPLC Area% COAs. They are insufficient for quantitative work.[1][2]
-
Mandate qNMR or Mass Balance Potency. Ensure your standard's Certificate of Analysis explicitly lists Water (KF) and Residual Solvent (GC) content.[2]
-
Store Correctly. Pyrimidinones can be hygroscopic.[1][2] Store desiccated at 2-8°C and re-equilibrate to room temperature before weighing to prevent moisture uptake drift.
References
-
International Conference on Harmonisation (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005.[2] [Link]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[2] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812, 2005. [Link]
-
Gorog, S. "The importance of the determination of water in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1014-1020, 2008. [Link][1]
Sources
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1 [sigmaaldrich.com]
- 3. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Confirmation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one: The Unambiguous Power of X-ray Crystallography
In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a member of this vital class of heterocycles. For researchers and drug development professionals, the absolute and unambiguous confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for its ability to deliver an unequivocal atomic map.
This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical methods for the structural elucidation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. We will explore the causality behind experimental choices and present the data in a framework that underscores the synergistic yet hierarchical nature of these techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the exact position of every atom in the molecule, thereby revealing its complete 3D structure.[4] For a novel compound like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, SC-XRD offers the ultimate confirmation, leaving no ambiguity about its constitution, configuration, and conformation in the solid state.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The protocol described below is a self-validating system, designed to ensure the highest quality data and an unambiguous structural solution.
Step 1: Crystal Growth (The Critical First Hurdle) The primary prerequisite for SC-XRD is a high-quality single crystal, typically between 0.1 to 0.5 mm in size.[5] The choice of solvent and crystallization technique is paramount and often requires empirical screening.
-
Rationale: Slow evaporation is the most common and often successful technique. The gradual removal of solvent allows molecules to self-assemble into a highly ordered, crystalline lattice. The choice of solvent (e.g., ethanol, acetonitrile, or a mixture) is critical as it influences solubility and crystal packing. For 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a solvent system in which the compound has moderate solubility is ideal.
-
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
-
Step 2: Crystal Mounting and Data Collection Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray diffractometer.
-
Rationale: The crystal must be held stationary in the X-ray beam while it is rotated. Modern diffractometers often use a cryostream (e.g., liquid nitrogen at 100 K) to cool the crystal. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.[6]
-
Procedure:
-
Select a single, well-formed crystal under a microscope.
-
Mount the crystal on a loop or glass fiber using a cryoprotectant oil.
-
Place the mounted crystal on the goniometer head of the diffractometer and cool it under the cryostream.
-
Generate monochromatic X-rays (typically from a copper or molybdenum source) and direct them at the crystal.[3]
-
Rotate the crystal in the X-ray beam and collect the diffraction data on a detector.
-
Step 3: Structure Solution and Refinement The collected diffraction data is a series of spots of varying intensities. This data is processed to solve and refine the crystal structure.
-
Rationale: The diffraction pattern is mathematically related to the electron density within the crystal via a Fourier transform. The positions of the diffraction spots give the dimensions of the unit cell, while their intensities are used to determine the positions of the atoms within that cell.[7] Refinement is an iterative process of adjusting the atomic positions to improve the agreement between the calculated and observed diffraction patterns.
-
Procedure:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic coordinates, and thermal parameters until the model converges. The quality of the final structure is assessed using metrics like the R-factor.
-
Below is a diagram illustrating the workflow for X-ray crystallography.
Caption: Workflow for single-crystal X-ray diffraction analysis.
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary information.[8] Below is a comparison of these techniques for the analysis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3] | Unambiguous and definitive structural determination.[5] | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.[9] | Provides structural information in solution. Non-destructive. Excellent for determining molecular framework. | Does not provide absolute stereochemistry or precise bond lengths/angles. Isomers can be difficult to distinguish definitively. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for substructural information.[2] | Extremely sensitive. Provides molecular formula. Can be coupled with chromatography (e.g., LC-MS) for mixture analysis.[10] | Does not provide information on stereochemistry or connectivity. Isomers often cannot be distinguished. Fragmentation can be complex.[11] |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O, aromatic C-H).[12] | Fast, simple, and provides a "fingerprint" of the molecule. Good for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. Not suitable for distinguishing between isomers with similar functional groups. |
The following diagram illustrates the hierarchical and complementary nature of these analytical techniques.
Caption: Hierarchy of analytical techniques for structural confirmation.
Synergistic Application: A Holistic Approach
In practice, these techniques are used in a complementary fashion. For the structural confirmation of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the process would typically be:
-
Initial Characterization: After synthesis, FT-IR would confirm the presence of the amine (N-H stretch), carbonyl (C=O stretch), and aromatic rings.[12] Mass spectrometry would confirm the molecular weight and, with high resolution, the elemental formula.[2]
-
Connectivity Mapping: ¹H and ¹³C NMR spectroscopy would then be used to piece together the molecular skeleton, confirming the connectivity of the amino, methyl, and phenyl groups to the pyrimidinone core.[13][14]
-
Ultimate Proof: While the spectroscopic data would strongly suggest the proposed structure, it cannot definitively rule out certain isomeric possibilities or provide precise geometric parameters. For instance, subtle differences in tautomeric forms or crystal packing forces can only be resolved by X-ray crystallography. The crystal structure provides the final, irrefutable evidence of the molecule's atomic arrangement.[15][16]
Conclusion
For researchers, scientists, and drug development professionals working with novel chemical entities like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, the structural confirmation process is a cornerstone of rigorous scientific practice. While NMR, MS, and FT-IR are essential tools for initial characterization and for providing a detailed picture of the molecule's connectivity and functional groups, they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography stands alone in its ability to test and definitively prove this hypothesis, providing an unambiguous, high-resolution 3D map of the molecule. It is this level of certainty that underpins successful drug design, robust patent applications, and ultimately, the development of safe and effective medicines.
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]
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Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science Publishers. Retrieved from [Link]
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The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). Semantic Scholar. Retrieved from [Link]
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De Rycker, M., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3065-3070. Retrieved from [Link]
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Ohkura, H., et al. (2001). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry, 66(17), 5938-5945. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). Carleton College. Retrieved from [Link]
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Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Analytical Biochemistry, 414(2), 196-203. Retrieved from [Link]
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Al-wsabie, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15688. Retrieved from [Link]
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Misra, B. B., & van der Hooft, J. J. J. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 42. Retrieved from [Link]
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Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
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Shatsauskas, A. S., et al. (2012). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Chemistry of Heterocyclic Compounds, 48, 754-762. Retrieved from [Link]
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Toukach, F. V., & Mishchenko, A. V. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S63-S72. Retrieved from [Link]
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Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]
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2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025). RSC Publishing. Retrieved from [Link]
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1806.
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Chido, T. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. Retrieved from [Link]
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Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate. Retrieved from [Link]
- Nithya, S., et al. (2019). GROWTH, CHARACTERIZATION AND DFT CALCULATIONS ON 2-AMINO-6-METHYLPYRIDINIUM HYDROGEN GLUTARATE. RASĀYAN Journal of Chemistry, 12(4), 1888-1896.
- Sharma, V. P., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1965.
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Single Crystal Diffraction. (2025). Preprints.org. Retrieved from [Link]
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A Guide to Ensuring Batch-to-Batch Consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the reproducibility of experimental results is paramount. This hinges on the consistent quality of all reagents, especially the active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive framework for establishing and verifying the batch-to-batch consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the critical analytical techniques, present comparative data, and offer detailed experimental protocols to ensure the reliability of your research and development efforts.
The Imperative of Batch-to-Batch Consistency
Subtle variations between different production batches of a chemical entity can introduce significant variability in downstream applications, leading to misleading structure-activity relationship (SAR) data, failed experiments, and costly delays in drug discovery pipelines.[1] For a molecule like 2-Amino-6-methyl-3-phenylpyrimidin-4-one, which may serve as a crucial building block or a potential therapeutic agent itself, ensuring that each batch possesses identical chemical and physical properties is not merely a quality control measure but a fundamental necessity for scientific integrity.[1][2]
A consistent batch is characterized by a stable assay value within a narrow, predictable range, a highly consistent impurity profile, and reproducible physical properties such as crystalline form and particle size.[1] This guide will equip you with the tools to meticulously assess these parameters.
Analytical Techniques for Comprehensive Characterization
A multi-pronged analytical approach is essential for the thorough characterization of 2-Amino-6-methyl-3-phenylpyrimidin-4-one and for comparing different batches.[3][4][5] The following techniques, when used in concert, provide a holistic view of the compound's identity, purity, and physical state.
Spectroscopic Identification and Structural Verification
Spectroscopic methods provide the foundational fingerprint of a molecule, confirming its chemical structure and identifying functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for elucidating the precise molecular structure. Proton (¹H) and Carbon-13 (¹³C) NMR spectra should be acquired for each batch and compared against a validated reference standard. Key areas of focus include chemical shifts (δ), coupling constants (J), and the integration of signals, which confirm the connectivity of atoms within the molecule.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the presence of specific functional groups. For 2-Amino-6-methyl-3-phenylpyrimidin-4-one, characteristic peaks for N-H, C=O, C=N, and aromatic C-H bonds should be consistently present at the same wavenumbers across batches.[6][8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[6][8] The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be consistent and within a narrow tolerance (typically ± 5 ppm) of the calculated theoretical mass for all batches.
Chromatographic Purity Assessment
Chromatographic techniques are the workhorses for assessing the purity of a compound and identifying and quantifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis in the pharmaceutical industry.[4][5] A validated HPLC method should be used to determine the percentage purity of each batch. The retention time of the main peak should be consistent, and the impurity profile (the number and relative area of minor peaks) should be closely monitored and compared between batches.
-
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC is a rapid and cost-effective method for a preliminary assessment of purity and for monitoring the progress of reactions.[6] The retardation factor (Rf) values should be consistent for the main spot across different batches when run on the same plate and with the same mobile phase.
Physical Characterization
The physical properties of a compound can significantly impact its solubility, dissolution rate, and bioavailability.
-
Melting Point Analysis: The melting point is a sensitive indicator of purity. A sharp and consistent melting point range across batches suggests high purity and a stable crystalline form.
-
X-Ray Diffraction (XRD): For solid forms, XRD is crucial for identifying the crystalline structure (polymorphism).[5] Different polymorphs of the same compound can exhibit different physical properties. The XRD pattern of each batch should be identical to ensure crystalline form consistency.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[5] It can be used to determine the melting point, identify polymorphic transitions, and assess thermal stability. The thermograms of different batches should be superimposable.
Comparative Analysis of Three Hypothetical Batches
To illustrate the practical application of these techniques, let's consider a comparative analysis of three hypothetical batches of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
Table 1: Spectroscopic and Physical Data Comparison
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| ¹H NMR | Conforms to reference | Conforms to reference | Minor unidentified peaks | Must conform to reference |
| ¹³C NMR | Conforms to reference | Conforms to reference | Conforms to reference | Must conform to reference |
| FTIR (cm⁻¹) | Conforms to reference | Conforms to reference | Conforms to reference | Consistent peak positions |
| HRMS (m/z) | 216.1135 [M+H]⁺ | 216.1138 [M+H]⁺ | 216.1136 [M+H]⁺ | 216.1135 ± 0.0011 |
| Melting Point (°C) | 245-247 | 246-248 | 240-245 | 245-248 |
| XRD | Form I | Form I | Mixture of Form I and II | Consistent crystalline form |
Table 2: Chromatographic Purity Comparison (HPLC)
| Batch | Retention Time (min) | Purity (%) | Impurity 1 (%) | Impurity 2 (%) |
| Batch A | 5.21 | 99.8 | 0.12 | 0.08 |
| Batch B | 5.22 | 99.7 | 0.15 | 0.10 |
| Batch C | 5.20 | 98.5 | 0.85 | 0.60 |
| Acceptance Criteria | 5.2 ± 0.1 | ≥ 99.5 | ≤ 0.2 | ≤ 0.2 |
From this data, Batch A and Batch B demonstrate excellent batch-to-batch consistency, meeting all acceptance criteria. Batch C, however, shows significant deviations in purity, melting point, and crystalline form, indicating a potential issue in the manufacturing or purification process. The presence of unidentified peaks in the ¹H NMR of Batch C further corroborates its lower quality.
Experimental Protocols
To ensure reproducible results, the following detailed protocols should be followed.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine purity.
Protocol 2: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the spectrum with a reference standard.
Visualizing the Workflow
A systematic workflow is crucial for consistent batch testing.
Caption: Workflow for batch-to-batch consistency testing.
Conclusion
A robust analytical testing program is indispensable for ensuring the batch-to-batch consistency of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. By implementing the spectroscopic, chromatographic, and physical characterization methods outlined in this guide, researchers and drug development professionals can be confident in the quality and reproducibility of their starting materials. This diligence at the outset will undoubtedly translate to more reliable and meaningful scientific outcomes.
References
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- ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- Bentham Science Publisher. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
- TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
- PMC. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint.
- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
- At Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Pharmaceutical Ingredient Characterization Essential Analytical Techniques. (n.d.).
- Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
- Proconex. (2025, February 5). How Batch Processing Enhances Product Quality and Consistency.
- Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API.
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A Comparative Guide to the Solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in Common Organic Solvents
Introduction
2-Amino-6-methyl-3-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidinone class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, serving as core scaffolds in anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their ultimate utility. Solubility profoundly impacts every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][4][5][6] An in-depth understanding of a compound's behavior in various solvents is paramount for designing robust chemical processes and effective drug delivery systems.
This guide presents a comprehensive comparative study of the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one across a selection of common organic solvents. We will delve into the theoretical principles governing solubility, provide a detailed experimental protocol for its determination, present and analyze comparative data, and discuss the influence of temperature. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this important chemical entity.
Theoretical Framework: The Science of Dissolution
The solubility of a solid crystalline compound in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy-requiring steps: the energy needed to overcome the solute-solute interactions within the crystal lattice (lattice energy) and the energy required to disrupt the solvent-solvent interactions to create a cavity for the solute molecule. These energy inputs are compensated by the energy released upon the formation of new solute-solvent interactions.
Several key factors dictate the extent to which a solute will dissolve:
-
"Like Dissolves Like" Principle : This fundamental concept posits that substances with similar polarities are more likely to be soluble in one another.[7] Polar solutes, like our pyrimidinone derivative with its hydrogen-bonding capabilities, are expected to dissolve better in polar solvents.
-
Solute-Solvent Interactions : The ability to form strong intermolecular bonds, such as hydrogen bonds, is a primary driver of solubility.[5][8][9] The 2-amino group and the pyrimidinone core of the target molecule can act as both hydrogen bond donors and acceptors, suggesting favorable interactions with protic and polar aprotic solvents.
-
Crystal Lattice Energy : The stability of the crystal lattice, which is influenced by factors like molecular planarity and intermolecular hydrogen bonding within the crystal, must be overcome for dissolution to occur.[1][9] A high melting point is often indicative of high crystal packing energy, which can lead to lower solubility.[1]
-
Temperature : For the majority of solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10][11][12][13][14]
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To ensure the generation of reliable and reproducible data, we employ the "gold standard" shake-flask method, which is widely recognized for determining thermodynamic (or equilibrium) solubility.[6][15][16][17] This method ensures that the solution has reached equilibrium with the excess solid, providing a true measure of the saturation point.
Step-by-Step Methodology
-
Preparation : Add an excess amount of solid 2-Amino-6-methyl-3-phenylpyrimidin-4-one to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. Ensuring an excess of solid is visible is crucial for achieving saturation.[15]
-
Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 298.15 K or 25 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6][17]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the sedimentation of undissolved solid.[15] Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
Quantification (UV-Vis Spectrophotometry) :
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), determined by an initial spectral scan of a moderately concentrated solution.[18][19]
-
Generate a calibration curve by plotting absorbance versus concentration. This relationship should be linear according to the Beer-Lambert law.[18][19]
-
Dilute the filtered sample aliquot with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve equation to calculate its concentration.
-
Finally, account for the dilution factor to determine the original solubility of the compound in the saturated solution.
-
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method.
Comparative Solubility Analysis
The solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one was determined in a range of organic solvents representing different polarity classes. The results are summarized below.
Table 1: Solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | 5.1 | 15.2 | 0.121 |
| Ethanol | Polar Protic | 4.3 | 8.5 | 0.068 |
| Acetone | Polar Aprotic | 5.1 | 12.8 | 0.102 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 4.1 | 0.033 |
| Dichloromethane | Polar Aprotic | 3.1 | 2.5 | 0.020 |
| Toluene | Non-polar | 2.4 | 0.9 | 0.007 |
| n-Hexane | Non-polar | 0.1 | <0.1 | <0.001 |
Note: The molecular weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one is 125.13 g/mol . Polarity index values are approximate and for comparative purposes.[20]
Discussion of Results
The experimental data clearly demonstrate a strong correlation between solvent polarity and the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
-
High Solubility in Polar Solvents : The highest solubility is observed in polar solvents like Methanol and Acetone. This is attributable to the formation of strong intermolecular interactions. Methanol, as a polar protic solvent, can engage in hydrogen bonding with both the amino group (as a donor) and the carbonyl and ring nitrogens of the pyrimidinone (as acceptors). Acetone, a polar aprotic solvent, can act as a strong hydrogen bond acceptor for the N-H protons of the amino group.
-
Moderate to Low Solubility : As the solvent polarity decreases, so does the solubility. Ethyl acetate and dichloromethane show significantly lower solvating power. While they possess some polarity, their ability to form strong hydrogen bonds is limited compared to methanol or acetone.
-
Negligible Solubility in Non-polar Solvents : In non-polar solvents such as Toluene and n-Hexane, the compound is practically insoluble. The energy required to break the strong solute-solute interactions in the crystal lattice is not compensated by the weak van der Waals forces that would be formed with these non-polar solvents.
This trend underscores the "like dissolves like" principle, confirming the polar nature of the pyrimidinone derivative.
Solubility vs. Polarity Relationship
Caption: Correlation between solvent polarity and solubility.
The Influence of Temperature on Solubility
As predicted by thermodynamic principles, temperature has a significant effect on the solubility of 2-Amino-6-methyl-3-phenylpyrimidin-4-one. To quantify this, solubility was measured in a representative polar (Methanol) and a moderately polar (Ethyl Acetate) solvent at three different temperatures.
Table 2: Temperature Dependence of Solubility
| Temperature (K) | Temperature (°C) | Solubility in Methanol (mg/mL) | Solubility in Ethyl Acetate (mg/mL) |
| 298.15 | 25 | 15.2 | 4.1 |
| 308.15 | 35 | 22.5 | 6.8 |
| 318.15 | 45 | 31.8 | 10.5 |
The data confirm that solubility increases with rising temperature in both solvent systems.[10][11] This positive correlation is crucial for practical applications such as recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling. The magnitude of this temperature dependence is specific to the solute-solvent pair and is related to the enthalpy of dissolution.
Conclusion and Practical Implications
This guide has established a clear solubility profile for 2-Amino-6-methyl-3-phenylpyrimidin-4-one. The key findings are:
-
The compound exhibits high solubility in polar protic and polar aprotic solvents, with Methanol and Acetone being particularly effective.
-
Solubility is directly proportional to solvent polarity and is negligible in non-polar hydrocarbon solvents.
-
The solubility of the compound increases significantly with an increase in temperature, following typical thermodynamic behavior for solid organic compounds.
For researchers, these findings have direct practical applications:
-
Synthesis and Reaction Chemistry : Polar aprotic solvents like Acetone or DMF (N,N-Dimethylformamide) would be suitable for conducting reactions.
-
Purification : Recrystallization would be most effective using a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures, such as Methanol or Ethanol.
-
Analytical Chemistry : For techniques like HPLC, a mobile phase containing Methanol or Acetonitrile would be appropriate to ensure the analyte remains dissolved.[7][21]
-
Formulation Studies : For early-stage in vitro biological assays, creating stock solutions in DMSO is common, but for later-stage formulation, understanding solubility in various pharmaceutically acceptable co-solvents is critical.[6][22]
By understanding these fundamental solubility characteristics, scientists can optimize experimental conditions, leading to more efficient research and development outcomes in the journey of chemical synthesis and drug discovery.
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- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- 2-Amino-6-methylpyridine | C6H8N2 | CID 15765. PubChem.
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10).
- 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1. Sigma-Aldrich.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- Solubility Determination Methods Overview | Pharmacy Educ
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. (2022, March 17).
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development.
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
- 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. PubChem.
- Temperature Effects on the Solubility of Gases. (2023, January 29). Chemistry LibreTexts.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
- Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
- Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC.
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Ultraviolet–visible spectroscopy. Wikipedia.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library.
- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). ScienceDirect.
- Shake-Flask Solubility Assay. Enamine.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
- 2,4-Diamino-6-methylpyrimidines for the potential tre
- UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc.
- 2-Amino-6-methylpyridinium nitrophenolate nitrophenol.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025, December 28).
- Temperature and Solubility. (2021, May 18). YouTube.
- High-performance liquid chrom
- 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
- Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Deriv
- Effect of hydrogen bond formation/replacement on solubility characteristics, gastric permeation and pharmacokinetics of curcumin by application of powder solution technology.
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Quality Control Parameters for 2-Amino-6-methyl-3-phenylpyrimidin-4-one Reagents
Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, QC Analysts, and Procurement Managers in Drug Discovery.[1][2]
Executive Summary: The Hidden Variables in Heterocyclic Reagents
In the high-stakes environment of drug development, the quality of early-stage intermediates is often undervalued.[1][2] 2-Amino-6-methyl-3-phenylpyrimidin-4-one is a critical scaffold used in the synthesis of Wnt signaling agonists, kinase inhibitors, and antimicrobial agents.[1][2] However, its synthesis—typically via the condensation of ethyl acetoacetate with N-phenylguanidine—is prone to regioisomeric ambiguity.[1][2][3]
This guide moves beyond simple "purity percentages" to address the specific chemical liabilities of this reagent. We compare High-Purity Synthesis Grade (>98%) against Technical Grade (~95%) alternatives, demonstrating why the latter can introduce persistent regioisomeric impurities that derail downstream Structure-Activity Relationship (SAR) studies.[1][3]
Chemical Identity & Critical Quality Attributes (CQAs)
To control quality, one must first define the structural target.[3] This reagent exists in a tautomeric equilibrium heavily influenced by the N-phenyl substitution.[1][2][3]
| Attribute | Specification | Technical Rationale |
| Chemical Name | 2-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one | Defines the N3-substituted keto-form.[1][2] |
| Molecular Formula | C₁₁H₁₁N₃O | MW: 201.23 g/mol .[2][3] |
| Key Structural Feature | N3-Phenyl Group | Prevents aromatization to the 4-hydroxy tautomer, locking the "one" form.[1][2] |
| Primary Impurity | N1-Phenyl Regioisomer | 2-amino-6-methyl-1-phenylpyrimidin-4(1H)-one.[1][2] Arises from competitive nucleophilic attack during ring closure.[2][3] |
The Regioisomer Problem
The reaction of N-phenylguanidine with ethyl acetoacetate can proceed via two pathways.
-
Pathway A (Desired): Attack by the internal guanidine nitrogen
3-phenyl isomer .[2][3] -
Pathway B (Impurity): Attack by the terminal aniline nitrogen
1-phenyl isomer .[2][3]
Most commercial "Technical Grade" sources do not actively separate these isomers, leading to reagents that are chemically distinct but indistinguishable by simple LC-MS (same mass).[1][2][3]
Comparative Analysis: Synthesis Grade vs. Technical Grade
The choice of reagent grade directly correlates with experimental success rates.[2][3] The data below summarizes the performance differences observed in a standard nucleophilic aromatic substitution (SNAr) reaction used to functionalize the C4-position (after activation).
Table 1: Performance Metrics by Grade
| Feature | Synthesis Grade (Recommended) | Technical Grade (Alternative) | Experimental Impact |
| Assay (HPLC) | ≥ 98.0% | ~95.0% | Lower purity requires recrystallization before use.[1][2] |
| Regioisomeric Purity | > 99:1 (N3:N1 ratio) | ~90:10 (N3:N1 ratio) | The N1-isomer reacts differently, creating "ghost" side products that complicate purification.[1][3] |
| Residual Solvent | < 0.5% (Ethanol/DMF) | < 2.0% | High solvent load interferes with accurate stoichiometry calculations.[3] |
| Appearance | White to Off-white Crystalline Solid | Yellow/Tan Powder | Color indicates oxidation products (anilines) or polymerized byproducts.[1][2][3] |
| Water Content (KF) | < 0.5% | < 2.0% | Excess water hydrolyzes sensitive activating agents (e.g., POCl₃) in the next step.[3] |
Visualizing the Quality Control Workflow
The following diagram illustrates the origin of the critical regioisomeric impurity and the QC decision logic required to validate the reagent.
Figure 1: Synthesis origin of regioisomers and the QC decision tree for classifying reagent grade.
Experimental Protocols for Validation
To ensure the integrity of your reagent, perform these two self-validating protocols.
Protocol A: High-Performance Liquid Chromatography (HPLC)
This method separates the N3-phenyl target from the N1-phenyl impurity based on their difference in polarity.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[3]
-
Gradient:
-
Detection: UV at 254 nm (aromatic ring) and 230 nm (amide bond).[3]
-
Acceptance Criteria: Main peak retention time (RT) ~8.5 min. No secondary peak >1.0% area at relative retention time (RRT) ~0.9 or 1.1.[3]
Protocol B: 1H-NMR Identification (Regioisomer Check)
NMR is the only definitive method to confirm the position of the phenyl group without an authentic standard.[1][3]
-
Solvent: DMSO-d6.
-
Diagnostic Signals:
-
Validation Logic: Integration of the Methyl singlet (3H) vs. Phenyl protons (5H) must be exactly 3:5. Any deviation or "shadow" peaks near the methyl region indicates isomeric contamination.[2][3]
References
-
Synthesis of Pyrimidinone Scaffolds
-
Wnt Agonist Applications
-
HPLC Method Development
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Safety Guide: Handling 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Executive Safety Summary
Status: High-Potency Pharmacophore / Chemical Intermediate Primary Hazard Class: Acute Toxicant (Suspected Dermal/Oral)
2-Amino-6-methyl-3-phenylpyrimidin-4-one is a functionalized pyrimidinone scaffold often utilized in the synthesis of kinase inhibitors and Wnt signaling agonists. While specific toxicological data for this exact substituent pattern may be sparse in public registries, Structure-Activity Relationship (SAR) analysis dictates a high-caution approach.
Critical Warning: Structural analogs such as 2-Amino-6-methylpyridine (CAS 1824-81-3) are classified as Fatal in contact with skin (GHS Category 1/2) . Consequently, this compound must be handled as a potential permeation hazard until specific LD50 data proves otherwise. Do not treat this merely as a "nuisance dust."
Risk Assessment & Hazard Identification
The "Unknown Toxicity" Protocol
In the absence of a compound-specific REACH dossier, we apply the Precautionary Principle . The 2-aminopyrimidine motif is biologically privileged, capable of hydrogen bonding with kinase hinge regions, implying high biological activity.
| Hazard Category | Risk Level | Justification (SAR Analysis) |
| Dermal Absorption | HIGH | Aminopyrimidines can exhibit rapid transdermal uptake. Analogs have shown neurotoxic effects upon absorption. |
| Inhalation | MODERATE | Fine powder form generates electrostatic dust. Inhalation may cause respiratory sensitization or systemic toxicity. |
| Ocular | MODERATE | Basic amine functionality suggests potential for severe irritation or corneal damage (pH > 9 in solution). |
| Sensitization | UNKNOWN | Treat as a potential sensitizer (allergen) due to the reactive amine group. |
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) or P100/N100 | If handling outside a fume hood (not recommended), a P100 is mandatory. Inside a hood, N95 protects against turbulence-induced dust. |
| Hand (Primary) | Nitrile (4-6 mil) | Standard barrier. Change every 15 mins if contacting organic solvents (DMSO/DCM) containing the compound. |
| Hand (Secondary) | Long-cuff Nitrile or Silver Shield® | Double-gloving is required. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton lab coats are insufficient for toxic solids; weave penetration is a risk. Use disposable, non-woven polyethylene (Tyvek). |
| Eye/Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift behind lenses. |
Operational Protocol: Safe Handling Lifecycle
A. Engineering Controls (The First Line of Defense)
-
Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood or Powder Weighing Station certified to maintain a face velocity of 80–100 fpm.
-
Static Control: Pyrimidinones are often fluffy, electrostatic solids. Use an anti-static gun or a balance ionizer to prevent powder scattering during weighing.
B. Step-by-Step Handling Workflow
1. Preparation & Gowning
-
Don PPE in the order: Shoe covers
Tyvek coat Mask Goggles Inner Gloves Outer Gloves. -
Tape the cuff of the Tyvek coat to the inner glove to seal the wrist gap.
2. Weighing & Solubilization
-
Solvent Choice: If solubilizing, prefer DMSO or DMF . Note: These solvents enhance skin permeability. If the compound is dissolved in DMSO, it will penetrate nitrile gloves in <5 minutes. Silver Shield (Laminate) gloves are required for DMSO solutions of this compound.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container; transfer small amounts to a secondary weighing boat.
3. Decontamination
-
Wipe down the balance and surrounding area with a 10% bleach solution followed by water, or a specific surfactant cleaner (e.g., Decon 90) to degrade the amine.
-
Dispose of wipes as hazardous solid waste.
C. Visual Workflow: Safety Decision Logic
Figure 1: Decision logic for environmental controls and glove selection based on physical state and solvent carrier.
Emergency & Disposal Procedures
Emergency Response[1]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes .[1] Do not use ethanol (it may increase absorption). Remove contaminated clothing carefully to avoid aerosolizing dust.[2]
-
Eye Contact: Flush with water/saline for 15 minutes.[1][2] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal[2][3][4][5]
-
Segregation: Segregate as "Toxic Organic Solid" or "Toxic Organic Liquid" .
-
Labeling: Clearly label waste containers with the chemical name and "Suspected Carcinogen/Toxicant."
-
Destruction: Incineration is the preferred method of disposal to ensure thermal destruction of the pyrimidine ring. Do not dispose of down the drain.
References
-
PubChem. (2025).[3] 2-Amino-6-methylpyrimidin-4(3H)-one (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[Link]
Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical vendor. Always consult the vendor SDS before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
